1,3-Bis(DI-tert-butylphosphino)propane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILYPCZXWVDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337908 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121115-33-1 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-Bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand. The information is curated for researchers, scientists, and professionals in drug development who utilize such compounds in catalysis and synthesis.
Core Physical Properties
This compound, with the chemical formula C19H42P2, is a key organophosphorus compound.[1] Its utility in various chemical reactions necessitates a thorough understanding of its physical characteristics. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C19H42P2 | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 35-37 °C | |
| Boiling Point | 379.2 ± 25.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water (calculated) | [3] |
| XLogP3 | 6.86 (Calculated) | [2] |
Experimental Protocols
Determination of Melting Point for Air-Sensitive Solids
Given the air-sensitive nature of many phosphine ligands, determining their melting point requires specific handling to prevent oxidation, which can lead to inaccurate measurements. The following is a general protocol for determining the melting point of an air-sensitive solid like this compound using a capillary melting point apparatus under an inert atmosphere.
Materials:
-
Melting point apparatus
-
Glass capillaries (sealed at one end)
-
Schlenk line or glovebox
-
Nitrogen or Argon gas (high purity)
-
The air-sensitive compound
-
Spatula
Procedure:
-
Inert Atmosphere Preparation: All manipulations of the air-sensitive compound should be performed under an inert atmosphere. This can be achieved in a glovebox or on a Schlenk line.
-
Sample Preparation:
-
Inside the glovebox or under a positive pressure of inert gas, finely crush a small amount of the solid sample.
-
Load the finely crushed sample into the open end of a glass capillary tube to a height of 2-3 mm.
-
Tap the sealed end of the capillary gently on a hard surface to pack the sample tightly at the bottom.
-
-
Sealing the Capillary (Optional but Recommended):
-
If the compound is particularly sensitive or volatile, the capillary can be flame-sealed under a stream of inert gas. This is done by carefully heating the open end of the capillary with a small flame until it melts and seals.
-
-
Melting Point Measurement:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) to get an approximate melting point.
-
For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 0.5-1 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a typical synthetic route for this compound, adapted from the synthesis of similar diphosphine ligands. The process involves the reaction of a dihalopropane with a phosphide anion.
References
In-Depth Technical Guide: 1,3-Bis(di-tert-butylphosphino)propane
CAS Number: 121115-33-1 Molecular Formula: C₁₉H₄₂P₂
This technical guide provides a comprehensive overview of 1,3-Bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand used in organometallic chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as dtbpp, is an organophosphorus compound featuring two di-tert-butylphosphino groups linked by a three-carbon propane backbone. The bulky tert-butyl groups create a sterically hindered environment around the phosphorus atoms, influencing its coordination chemistry and catalytic activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 332.48 g/mol | [1] |
| Exact Mass | 332.276184 u | [1] |
| Appearance | Not specified (typically a solid) | |
| Boiling Point (Predicted) | 379.2 ± 25.0 °C | [1] |
| Flash Point (Predicted) | 192.8 ± 29.5 °C | [1] |
| XLogP3 | 6.86 | [1] |
| PSA | 0 | [1] |
| InChIKey | FJILYPCZXWVDMD-UHFFFAOYSA-N | [1] |
Synthesis
Theoretical Synthetic Pathway
The synthesis would likely proceed via the reaction of lithium di-tert-butylphosphide with 1,3-dichloropropane or 1,3-dibromopropane.
Postulated Experimental Protocol
This protocol is adapted from the synthesis of 1,3-bis(diphenylphosphino)propane and would require significant optimization for the target molecule.
Materials and Reagents:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dichloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Anhydrous, deoxygenated solvents for recrystallization (e.g., pentane or hexane)
Procedure:
-
Preparation of Lithium di-tert-butylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C. Slowly add di-tert-butylphosphine (2.0 equivalents) to the stirred THF. Add n-BuLi (2.0 equivalents) dropwise. The formation of the lithium phosphide is expected.
-
Reaction with 1,3-Dichloropropane: Cool the reaction mixture to 0 °C. Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of degassed water. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product would likely require purification by recrystallization from a suitable solvent or by chromatography.
Applications in Catalysis
This compound is expected to serve as a bulky, electron-rich bidentate ligand for transition metal catalysts, particularly for palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl groups can promote reductive elimination and stabilize low-coordinate metal centers, potentially leading to high catalytic activity.
While specific, detailed applications with quantitative data for this ligand are not widely reported, its structural similarity to other bulky phosphine ligands suggests its potential utility in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction where a ligand like this compound would be employed.
Spectroscopic Data
-
³¹P NMR: This would be the most informative technique, showing a single resonance for the two equivalent phosphorus atoms. The chemical shift would be indicative of the electron-rich nature of the phosphine.
-
¹H NMR: The spectrum would show characteristic signals for the tert-butyl groups and the propane backbone.
-
¹³C NMR: This would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Safety and Handling
Organophosphine compounds are often air-sensitive and can be toxic. This compound should be handled in a well-ventilated fume hood, under an inert atmosphere, by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a potentially valuable ligand for catalysis due to its bulky and electron-donating properties. However, a notable lack of detailed experimental data in the public domain, including its synthesis and specific catalytic applications with performance metrics, currently limits its widespread adoption. Further research and publication of detailed experimental procedures and catalytic studies are necessary to fully elucidate the potential of this ligand in synthetic chemistry. Professionals in drug development may find this ligand of interest for novel cross-coupling reactions in the synthesis of complex pharmaceutical intermediates, provided that its catalytic efficacy can be demonstrated and documented.
References
An In-depth Technical Guide to 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand increasingly utilized in synthetic chemistry. The document details its chemical and physical properties, a representative synthesis protocol, and its application in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Core Properties of this compound
This compound is an organophosphorus compound valued for its role as a bulky and electron-donating ligand in coordination chemistry. Its structure allows it to form stable chelate rings with transition metals, thereby enhancing the catalytic activity and selectivity of various chemical transformations.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 332.48 g/mol | [1] |
| Molecular Formula | C₁₉H₄₂P₂ | [1] |
| CAS Number | 121115-33-1 | [1] |
| Boiling Point | 379.2 ± 25.0 °C | Predicted[1] |
| Flash Point | 192.8 ± 29.5 °C | Predicted[1] |
| Solubility in Water | 1.0 x 10⁻⁴ g/L (25 °C) | Calculated |
| XLogP3 | 6.86 |
Synthesis Protocol
Experimental Protocol: Synthesis of this compound
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent the oxidation of the phosphine.
-
Materials and Reagents:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dichloropropane or 1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Anhydrous, degassed solvent for purification (e.g., pentane or hexane)
-
-
Procedure:
-
Preparation of Lithium Di-tert-butylphosphide:
-
To a flame-dried Schlenk flask containing anhydrous THF and cooled to 0 °C, slowly add di-tert-butylphosphine.
-
Dropwise, add an equimolar amount of n-BuLi to the stirred solution. The formation of the lithium phosphide is typically accompanied by a color change.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.
-
-
Reaction with 1,3-Dihalopropane:
-
Cool the lithium di-tert-butylphosphide solution back to 0 °C.
-
Slowly add a solution of 1,3-dihalopropane (0.5 equivalents) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or hexanes).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent or by chromatography on silica gel under an inert atmosphere.
-
-
Applications in Catalysis
This compound is primarily used as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Logical Relationship: Role of the Ligand in Catalysis
Caption: The role of this compound in catalysis.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium complexes with phosphine ligands like this compound.
-
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide)
-
Aryl boronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and the this compound ligand.
-
The aryl halide, aryl boronic acid, and base are then added to the vessel.
-
Anhydrous solvent is added, and the vessel is sealed.
-
The reaction mixture is heated with stirring for a specified time, and the progress of the reaction is monitored by a suitable technique (e.g., GC-MS, TLC, LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
Catalytic Cycle Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a critical role in each step of this cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the NMR Data of Diphosphine Ligands: A Case Study of 1,3-Bis(diphenylphosphino)propane
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of public domain NMR spectral data for 1,3-Bis(di-tert-butylphosphino)propane, this guide utilizes the comprehensive and well-documented NMR data of its close structural analog, 1,3-Bis(diphenylphosphino)propane (dppp) , as a representative example. The principles of spectral interpretation and experimental procedures are broadly applicable to diphosphine ligands of this class.
Introduction
Diphosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus atoms and the length of the backbone connecting them. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these ligands, providing detailed information about their structure, purity, and behavior in solution. This guide provides a detailed overview of the ¹H, ¹³C, and ³¹P NMR data for 1,3-bis(diphenylphosphino)propane (dppp) and outlines the experimental protocols for acquiring such data, with special consideration for the air-sensitive nature of many phosphine ligands.
Molecular Structure of this compound
Below is a diagram illustrating the chemical structure of the target molecule, this compound.
NMR Data for 1,3-Bis(diphenylphosphino)propane (dppp)
The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for dppp.
Table 1: ¹H NMR Data for dppp
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| P-CH₂-CH₂ -CH₂-P | 1.85 - 1.95 | m | - |
| P-CH₂ -CH₂-CH₂ -P | 2.20 - 2.30 | m | - |
| Phenyl-H (ortho, meta, para) | 7.25 - 7.40 | m | - |
Table 2: ¹³C NMR Data for dppp[1]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | P-C Coupling Constant (J) Hz |
| P-CH₂-C H₂-CH₂-P | 22.74 | t | - |
| P -CH₂-CH₂-CH₂-P | 29.96 | t | - |
| Phenyl-C (para) | 128.68 | s | - |
| Phenyl-C (ortho/meta) | 128.83 | d | - |
| Phenyl-C (ortho/meta) | 132.90 | d | - |
| Phenyl-C (ipso) | 138.83 | d | - |
Table 3: ³¹P NMR Data for dppp
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |
| (Ph₂P )₂C₃H₆ | -17.4 | s |
Experimental Protocols
The acquisition of high-quality NMR spectra for phosphine ligands requires careful sample preparation, especially given their propensity for oxidation.
General Sample Preparation for Air-Sensitive Phosphine Ligands
-
Drying of Glassware: All glassware, including the NMR tube and cap, should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Solvent Degassing: Deuterated NMR solvent (e.g., CDCl₃, C₆D₆, THF-d₈) should be degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes.
-
Inert Atmosphere: The sample should be prepared in a glovebox or using Schlenk line techniques under an inert atmosphere.
-
Sample Dissolution: Weigh the desired amount of the phosphine ligand (typically 5-20 mg for ¹H and ³¹P NMR, and 20-50 mg for ¹³C NMR) into a vial. Using a syringe, transfer the degassed deuterated solvent (typically 0.6-0.7 mL) into the vial and gently agitate to dissolve the sample.
-
Transfer to NMR Tube: Transfer the solution to the NMR tube using a syringe or a cannula.
-
Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For highly sensitive samples, the use of a J. Young NMR tube or flame-sealing is recommended.
NMR Spectrometer Parameters
The following are typical parameters for acquiring NMR spectra of diphosphine ligands. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or equivalent)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
-
³¹P{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 2-5 seconds
-
Referencing: The spectrum is typically referenced externally to 85% H₃PO₄ at 0 ppm.
-
Experimental Workflow Diagram
The following flowchart illustrates the general workflow for the NMR analysis of an air-sensitive phosphine ligand.
The Steric Signature of a Bulky Ligand: A Technical Guide to the Cone Angle of 1,3-Bis(di-tert-butylphosphino)propane
For Immediate Release
This technical guide provides a comprehensive overview of the ligand cone angle, a critical parameter in coordination chemistry and catalysis, with a specific focus on the sterically demanding bidentate phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document is intended for researchers, scientists, and drug development professionals who utilize transition metal catalysis and require a deep understanding of ligand steric effects.
Introduction to the Ligand Cone Angle
In the realm of coordination chemistry and homogeneous catalysis, the steric and electronic properties of ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. The concept of the ligand cone angle (θ), first introduced by Chadwick A. Tolman, provides a quantitative measure of the steric bulk of a ligand.[1] It is defined as the solid angle formed at the metal center, with the vertex of the cone at the metal and the perimeter defined by the outermost extent of the ligand's van der Waals spheres.[1] This parameter is particularly crucial for phosphine ligands, where the substituents on the phosphorus atom can be systematically varied to fine-tune the steric environment around the metal center.
For bidentate phosphine ligands such as this compound, the concept of a single cone angle is more complex. The overall steric profile is a function of the individual phosphine cone angles and the chelate bite angle, which is the P-M-P bond angle formed upon coordination to a metal center.
Quantitative Steric Parameters
For diphosphines, an approximation of the cone angle can be derived by considering half the chelate bite angle. For a propane backbone, a bite angle of around 90° is often assumed.[1] However, for a precise understanding, computational methods are the preferred approach.
| Parameter | Description | Method of Determination | Estimated/Calculated Value |
| Cone Angle (θ) | A measure of the steric bulk of each individual phosphine group. | Computational Chemistry (DFT) | ~182° (for P(t-Bu)₃) |
| Bite Angle | The P-M-P bond angle in a metal complex. | X-ray Crystallography / Computational | ~90° (for propane backbone) |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Computational Chemistry | High (qualitative) |
Note: The cone angle for P(t-Bu)₃ is provided as a close approximation for the individual phosphine units in dtbpp. The actual cone angle in the bidentate ligand will be influenced by the propane backbone.
Methodologies for Determining Ligand Cone Angle
The determination of a ligand cone angle can be approached through both experimental and computational methodologies.
Experimental Determination
The original method developed by Tolman involved the use of physical space-filling (CPK) models of nickel-phosphine complexes to measure the angle.[1] However, modern experimental determination relies heavily on X-ray crystallography .
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of a metal complex containing the this compound ligand are grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the three-dimensional atomic structure of the molecule. The positions of all atoms are refined to achieve the best fit between the calculated and observed diffraction patterns.
-
Cone Angle Measurement: Once the atomic coordinates are determined, the cone angle can be calculated. A standard metal-phosphorus bond length (e.g., 2.28 Å for nickel) is used as the vertex of the cone.[2] The angle is then measured to encompass the van der Waals radii of the outermost atoms of the ligand.
Computational Determination
With the advancement of computational chemistry, the in-silico calculation of ligand cone angles has become a powerful and widely used tool. Density Functional Theory (DFT) and Molecular Mechanics (MM) are the primary methods employed.[3]
Computational Protocol: DFT Calculation of Cone Angle
-
Ligand Geometry Optimization: The three-dimensional structure of the this compound ligand coordinated to a metal center (e.g., Nickel) is built using molecular modeling software. A conformational search using molecular mechanics may be performed initially to identify low-energy conformers.[3]
-
DFT Calculation: The geometry of the metal-ligand complex is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* for the ligand and an appropriate effective core potential for the metal). This calculation provides the precise atomic coordinates of the lowest energy conformation.
-
Cone Angle Calculation: A script or software is used to calculate the exact cone angle from the optimized coordinates.[4] This involves defining the metal atom as the vertex and calculating the angle of a cone that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.
Visualizing the Cone Angle Concept
The following diagrams illustrate the concept of the ligand cone angle and the workflow for its computational determination.
Caption: Conceptual diagram of a ligand cone angle.
Caption: Workflow for computational determination of a ligand cone angle.
Conclusion
The ligand cone angle is an indispensable parameter for understanding and predicting the behavior of transition metal complexes. For bulky bidentate ligands like this compound, a comprehensive steric profile requires consideration of both the individual phosphine cone angles and the chelate bite angle. While experimental determination via X-ray crystallography provides definitive structural information, computational methods offer a powerful and accessible means to predict and analyze these crucial steric properties. The methodologies and concepts outlined in this guide provide a robust framework for researchers to evaluate the steric influence of dtbpp and other phosphine ligands in their catalytic systems.
References
Probing the Influence of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp): A Technical Guide to its Steric and Electronic Parameters
For Immediate Release
This technical guide provides a comprehensive overview of the key steric and electronic parameters of the bidentate phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document is intended for researchers, scientists, and professionals in the fields of catalysis, organometallic chemistry, and drug development who utilize phosphine ligands in their work.
Introduction
This compound, commonly abbreviated as dtbpp, is a bulky and electron-rich chelating phosphine ligand. Its unique combination of steric hindrance and strong electron-donating ability makes it a valuable ligand in a variety of catalytic applications, influencing reaction rates, selectivity, and the stability of catalytic intermediates. A quantitative understanding of its steric and electronic properties is crucial for rational catalyst design and reaction optimization. This guide summarizes the key parameters—Tolman's cone angle and electronic parameter—and provides detailed experimental protocols for their determination.
Steric and Electronic Parameters of dtbpp
The steric and electronic properties of phosphine ligands are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. While specific experimentally determined values for dtbpp are not prominently available in the reviewed literature, estimations and expected trends can be inferred from data for structurally similar phosphine ligands.
| Parameter | Description | Value for dtbpp | Notes |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand at the metal center. It is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. | Estimated: 180° - 190° | This is an estimation based on the values for similar bulky phosphines like tri-tert-butylphosphine (182°). The propane backbone will influence the exact angle. The bite angle is also a critical steric parameter for bidentate ligands. |
| Bite Angle (β) | The P-M-P angle in a metal complex. For a propane backbone, this is typically around 90-95°.[1] | ~91° (in a typical complex) | The natural bite angle for a ligand with a propylene backbone is approximately 91°.[1] |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating or -withdrawing ability, determined from the ν(CO) stretching frequency of a [Ni(CO)₃L] or [Ni(CO)₂(L₂)] complex. | Expected: < 2060 cm⁻¹ | The di-tert-butylphosphino groups are strong σ-donors, leading to increased electron density on the metal and enhanced back-bonding to the CO ligands. This weakens the C-O bond and lowers its stretching frequency. The TEP is expected to be in the range of highly electron-donating phosphines. |
Experimental Protocols
Determination of the Tolman Cone Angle via X-ray Crystallography
The Tolman cone angle is most accurately determined from single-crystal X-ray diffraction data of a metal complex containing the dtbpp ligand.
Protocol:
-
Synthesis and Crystallization: Synthesize a suitable metal complex of dtbpp (e.g., [PdCl₂(dtbpp)], [NiCl₂(dtbpp)]). Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares methods.
-
Cone Angle Calculation: From the refined crystal structure, determine the coordinates of the metal atom and all atoms of the dtbpp ligand. The cone angle is then calculated as the apex angle of a cone, with the metal atom at the vertex, that tangentially touches the van der Waals spheres of all atoms of one of the di-tert-butylphosphino groups. Specialized software is typically used for this calculation, assuming a standard M-P bond length (e.g., 2.28 Å for nickel complexes) for standardization.
Determination of the Tolman Electronic Parameter via Infrared Spectroscopy
The TEP for a bidentate ligand like dtbpp is determined by measuring the symmetric and asymmetric C-O stretching frequencies in a dicarbonylnickel(0) complex, [Ni(CO)₂(dtbpp)].
Protocol:
-
Synthesis of [Ni(CO)₂(dtbpp)]:
-
Caution: Nickel carbonyl is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.
-
A solution of a suitable nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in an inert solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, one equivalent of the dtbpp ligand is added. The reaction mixture is stirred at room temperature.
-
Carbon monoxide (CO) gas is then carefully bubbled through the solution. The reaction progress can be monitored by the color change of the solution.
-
The resulting [Ni(CO)₂(dtbpp)] complex can be isolated by removing the solvent under reduced pressure and purified by recrystallization, typically from a non-polar solvent like pentane at low temperature.
-
-
Infrared Spectroscopy:
-
Prepare a solution of the purified [Ni(CO)₂(dtbpp)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
Identify the symmetric (A₁) and asymmetric (B₁) ν(CO) bands. For bidentate phosphines, an average of these two frequencies is often used to correlate with the TEP scale of monodentate ligands.[2]
-
The Underlying Principles
The steric and electronic parameters of dtbpp have a direct impact on its performance in catalysis. The large cone angle can create a sterically demanding environment around the metal center, which can influence substrate binding and product selectivity. The strong electron-donating nature of the ligand increases the electron density on the metal, which in turn enhances π-back-bonding to other ligands, such as carbon monoxide. This relationship is the basis for the Tolman electronic parameter.
Conclusion
This compound is a ligand of significant interest due to its pronounced steric bulk and strong electron-donating character. While precise, experimentally verified values for its Tolman parameters are not widely reported, the established methodologies of X-ray crystallography and infrared spectroscopy of nickel carbonyl complexes provide clear pathways for their determination. The protocols and principles outlined in this guide offer a framework for researchers to quantify the steric and electronic influence of dtbpp, enabling more informed ligand selection and catalyst design in their chemical endeavors.
References
An In-depth Technical Guide on the Solubility of 1,3-Bis(di-tert-butylphosphino)propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the organophosphorus compound 1,3-Bis(di-tert-butylphosphino)propane. Given the general utility of phosphine ligands in catalysis, understanding their solubility is critical for reaction optimization, catalyst recovery, and process development. This document outlines the known solubility properties, provides a detailed experimental protocol for determining solubility of this and similar air-sensitive compounds, and illustrates a typical catalytic cycle where such a ligand is employed.
Introduction to this compound
Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature or standard chemical databases. However, based on its molecular structure—a nonpolar hydrocarbon backbone with sterically hindered phosphine groups—and information on similar phosphine ligands, a qualitative assessment of its solubility can be made.
Qualitative Solubility Profile:
Based on the principle of "like dissolves like," this compound is expected to be soluble in nonpolar and weakly polar aprotic organic solvents. Its solubility is predicted to decrease in polar aprotic and, especially, polar protic solvents.
Quantitative Solubility Data:
A calculated value for the water solubility of this compound is approximately 1.0 x 10⁻⁴ g/L at 25°C, indicating it is practically insoluble in water[1]. For organic solvents, empirical determination is necessary. The following table has been prepared to be populated with experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Temperature (°C) |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data to be determined | Data to be determined | 25 |
| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | 25 |
| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | 25 |
| Dichloromethane (DCM) | 84.93 | 1.327 | Data to be determined | Data to be determined | 25 |
| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | 25 |
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | 25 |
Note: The data in this table is intended to be populated through the experimental protocol outlined in Section 3.
Experimental Protocol for Solubility Determination of Air-Sensitive Compounds
The following protocol describes a gravimetric method for determining the solubility of an air-sensitive compound like this compound in various organic solvents under an inert atmosphere.
3.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous organic solvents (THF, toluene, hexane, DCM, methanol, acetone)
-
Schlenk flasks
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Cannula for liquid transfer
-
Analytical balance (readable to at least 0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus suitable for air-sensitive techniques (e.g., Schlenk filter)
-
Pre-weighed vials
3.2. Procedure
-
Preparation of Saturated Solution:
-
Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar.
-
Add a known volume of the desired anhydrous solvent to the flask.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle by stopping the stirring.
-
Using a cannula or a syringe fitted with a filter, carefully withdraw a known volume of the supernatant (the saturated solution). It is crucial to avoid transferring any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, dry vial.
-
Remove the solvent under vacuum, taking care to avoid any loss of the solid solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Solubility can be expressed in g/100 mL or mol/L using the following formulas:
-
Solubility ( g/100 mL) = (mass of solute in g / volume of aliquot in mL) * 100
-
Solubility (mol/L) = (mass of solute in g / molar mass of solute in g/mol ) / (volume of aliquot in mL / 1000 mL/L)
-
-
3.3. Safety Precautions
-
This compound and many organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.
-
The use of appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Schlenk line and glovebox techniques require proper training.
Visualization of a Catalytic Cycle
This compound is a ligand commonly used in palladium-catalyzed cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction, a common application for such phosphine ligands.
References
Commercial Availability and Technical Guide for 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and catalytic applications of 1,3-Bis(di-tert-butylphosphino)propane. This bidentate phosphine ligand, characterized by its bulky tert-butyl groups, is a valuable tool in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound, with CAS Number 121115-33-1, is commercially available from several chemical suppliers. Researchers can inquire about its availability and purchase it from companies such as chemBlink, ChemicalBook, Echemi, and BLDpharm.[1] It is typically offered in various quantities, and information regarding available grades and purities can be obtained directly from the suppliers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the data, such as boiling and flash points, are predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₂P₂ | [2][3] |
| Molecular Weight | 332.48 g/mol | [2][3] |
| Appearance | Liquid (at room temperature) | [1] |
| Boiling Point (Predicted) | 379.2 ± 25.0 °C | [2] |
| Flash Point (Predicted) | 192.8 ± 29.5 °C | [2] |
| Solubility (Calculated) | Insoluble in water (1.0E-4 g/L at 25 °C) | [4] |
| XLogP3 | 6.86 | [2] |
Synthesis
Adapted Experimental Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis of 1,3-bis(diphenylphosphino)propane and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dichloropropane or 1,3-Dibromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate glassware for inert atmosphere chemistry (e.g., Schlenk line)
Procedure:
-
Preparation of Lithium di-tert-butylphosphide:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution. The formation of the lithium phosphide is often indicated by a color change.
-
Stir the reaction mixture at 0 °C for 30-60 minutes and then allow it to warm to room temperature for an additional hour to ensure complete formation of the phosphide.
-
-
Reaction with 1,3-Dihalopropane:
-
Cool the lithium di-tert-butylphosphide solution back to 0 °C.
-
Slowly add a solution of 1,3-dichloropropane or 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.
-
Catalytic Applications
Bidentate phosphine ligands with bulky alkyl substituents, such as this compound, are highly valuable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl groups can enhance the catalytic activity and influence the selectivity of the reaction. While specific protocols for this ligand are scarce in the immediate literature, its application can be inferred from its structural similarity to other bulky phosphine ligands used in well-established reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, where this compound would serve as a ligand.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle, where a ligand like this compound plays a crucial role in stabilizing the palladium center and facilitating the key steps, is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The catalytic cycle, facilitated by a palladium-phosphine complex, is shown below. The bulky nature of this compound can promote the reductive elimination step, leading to higher reaction efficiency.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Safety and Handling
Phosphine ligands, including this compound, are typically air-sensitive and should be handled under an inert atmosphere.[2] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Appropriate personal protective equipment, such as safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
The Coordination Chemistry of 1,3-Bis(di-tert-butylphosphino)propane: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The sterically demanding and electron-rich diphosphine ligand, 1,3-bis(di-tert-butylphosphino)propane (dtbpp), has emerged as a valuable tool in coordination chemistry and catalysis. Its unique electronic and steric properties, imparted by the bulky tert-butyl groups, lead to the formation of highly stable and reactive metal complexes. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of dtbpp, with a focus on its transition metal complexes relevant to synthetic chemistry and potentially to the development of novel therapeutic agents.
Synthesis of this compound (dtbpp)
The synthesis of dtbpp is typically achieved through the reaction of a dihaloalkane with a metal phosphide. A common and effective method involves the reaction of 1,3-dichloropropane with lithium di-tert-butylphosphide. The latter is generated in situ by the deprotonation of di-tert-butylphosphine with a strong base such as n-butyllithium.
Experimental Protocol: Synthesis of dtbpp
Materials:
-
Di-tert-butylphosphine
-
n-Butyllithium (in hexanes)
-
1,3-Dichloropropane
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF and cooled to 0 °C in an ice bath.
-
Di-tert-butylphosphine (2.0 equivalents) is slowly added to the stirred THF.
-
n-Butyllithium (2.0 equivalents) is added dropwise to the solution, resulting in the formation of a colored solution of lithium di-tert-butylphosphide. The solution is stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature for an additional hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF is added slowly.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or chromatography to afford pure this compound.
Coordination Chemistry
The dtbpp ligand readily coordinates to a variety of transition metals, acting as a bidentate chelating ligand to form a stable six-membered ring. The large cone angle of the di-tert-butylphosphino groups significantly influences the geometry and reactivity of the resulting metal complexes.
Palladium Complexes
Palladium complexes of dtbpp have been extensively studied, particularly for their catalytic activity. The synthesis of [Pd(dtbpp)Cl₂] is a common entry point to this class of compounds.
Materials:
-
This compound (dtbpp)
-
Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride
-
Dichloromethane or other suitable solvent
Procedure:
-
In a Schlenk flask under an inert atmosphere, dtbpp (1.0 equivalent) is dissolved in dichloromethane.
-
Bis(benzonitrile)palladium(II) chloride (1.0 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product can be isolated by precipitation with a non-polar solvent (e.g., hexanes) or by removal of the solvent under vacuum.
-
The resulting solid is washed and dried to yield [Pd(dtbpp)Cl₂].
Table 1: Spectroscopic Data for dtbpp and its Palladium Complex
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |
| dtbpp | ~20.5 | CDCl₃ |
| [Pd(dtbpp)Cl₂] | ~56.0 | CDCl₃ |
Note: ³¹P NMR chemical shifts can vary depending on the solvent and concentration.
Nickel and Platinum Complexes
While less common in the literature, nickel and platinum complexes of dtbpp can be synthesized using similar methodologies to the palladium analogues, typically by reacting the dtbpp ligand with a suitable nickel(II) or platinum(II) precursor. These complexes are of interest for their potential in catalysis and materials science.
Structural Data
The steric bulk of the tert-butyl groups in dtbpp has a profound impact on the geometry of its metal complexes, often enforcing specific coordination environments and influencing bond lengths and angles. While a comprehensive crystallographic database for dtbpp complexes is still developing, data from related structures provides insight into the expected structural features. For example, in square planar palladium(II) complexes with bulky diphosphine ligands, the P-Pd-P bite angle and Pd-P bond lengths are key parameters determining catalytic activity.
Table 2: Representative Bond Lengths and Angles for Palladium-Diphosphine Complexes
| Complex | Pd-P Bond Length (Å) | P-Pd-P Bite Angle (°) | Reference |
| [Pd(dppp)Cl₂] | 2.23-2.25 | ~90-92 | [Generic dppp complex data] |
| [Pd(dtbpp)Cl₂] | Expected to be slightly longer than in dppp complexes due to increased steric bulk | Expected to be slightly larger than in dppp complexes | N/A |
(Note: Specific crystallographic data for [Pd(dtbpp)Cl₂] was not available in the searched literature. The provided information is based on trends observed for similar bulky phosphine ligands.)
Catalytic Applications
The primary application of dtbpp-metal complexes is in the field of homogeneous catalysis. The unique steric and electronic properties of the ligand can lead to high activity and selectivity in a variety of transformations.
Alkoxycarbonylation Reactions
Palladium complexes of dtbpp have shown significant promise in alkoxycarbonylation reactions, which are important industrial processes for the synthesis of esters. The bulky nature of the dtbpp ligand is thought to promote the formation of the desired linear ester products by disfavoring side reactions.
The catalytic cycle for the palladium-catalyzed alkoxycarbonylation of alkenes is generally understood to proceed through a "hydride mechanism".
The dtbpp ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The steric hindrance provided by the tert-butyl groups can influence the regioselectivity of the alkene insertion and the rate of the subsequent steps.
Relevance to Drug Development
While the primary applications of dtbpp complexes have been in industrial catalysis, the principles of their coordination chemistry and reactivity are relevant to drug development. The design of novel metal-based therapeutic agents often relies on the use of carefully selected ligands to control the geometry, stability, and reactivity of the metal center. The robust nature of the dtbpp ligand and its ability to form stable complexes could be exploited in the design of new metallodrugs with unique mechanisms of action. For instance, platinum-based anticancer drugs rely on specific coordination geometries, and the use of bulky phosphine ligands could lead to new classes of compounds with altered pharmacological profiles.
Conclusion
This compound is a ligand with significant potential in coordination chemistry and catalysis. Its bulky and electron-donating nature leads to the formation of unique metal complexes with high stability and reactivity. While palladium complexes of dtbpp have been the most explored, further investigation into its coordination with other transition metals is warranted. The detailed understanding of the synthesis, structure, and reactivity of dtbpp complexes will undoubtedly pave the way for their application in a broader range of chemical transformations, with potential implications for both industrial processes and the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for 1,3-Bis(di-tert-butylphosphino)propane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) as a ligand in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols for key reactions, quantitative data for representative transformations, and diagrams illustrating the catalytic cycle and experimental workflow.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are indispensable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] The success of these transformations is often critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.
This compound (dtbpp) is a bidentate phosphine ligand characterized by its bulky tert-butyl groups and a flexible three-carbon (propane) backbone. These features impart high electron-donating ability and a specific bite angle that can promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination, making it a valuable ligand for a range of cross-coupling reactions.
Key Applications
The palladium/dtbpp catalytic system is effective for several important cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboronic acids/esters and aryl/vinyl halides.
-
Buchwald-Hartwig Amination: Formation of C(sp²)-N bonds between aryl halides and amines.
-
Heck Reaction: Coupling of aryl or vinyl halides with alkenes.
-
Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.
Data Presentation
The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions using the dtbpp ligand.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Pd Source (mol%) | dtbpp (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | 3 | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dtbpp) (2) | - | K₂CO₃ | THF | 80 | 24 | 95 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | dtbpp (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.5) | 3 | NaOtBu | Toluene | 100 | 8 | 94 |
| 2 | 1-Chloro-4-methoxybenzene | Piperidine | Pd₂(dba)₃ (0.5) | 1.5 | K₃PO₄ | Dioxane | 110 | 12 | 89 |
| 3 | 2-Chlorotoluene | N-Methylaniline | PdCl₂(dtbpp) (2) | - | LiHMDS | THF | 90 | 24 | 82 |
| 4 | 4-Chlorobenzonitrile | Pyrrolidine | Pd(OAc)₂ (2) | 4 | NaOtBu | Toluene | 100 | 10 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using the dtbpp ligand.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dtbpp))
-
This compound (dtbpp)
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, THF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (1-2 mol%) and dtbpp (2-4 mol%) if not using a pre-formed complex.
-
Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine using the dtbpp ligand.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dtbpp))
-
This compound (dtbpp)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (0.5-2 mol%), dtbpp (1-4 mol%) if required, and the base (1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the specified temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired aryl amine.
Mandatory Visualization
Caption: General catalytic cycle for palladium-catalyzed cross-coupling with a bidentate ligand.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 1,3-Bis(di-tert-butylphosphino)propane Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination reaction employing the bulky, electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document outlines the reaction mechanism, offers generalized experimental procedures, and presents representative data for the synthesis of a variety of N-aryl compounds.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] This transformation has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2] The reaction is catalyzed by a palladium complex, and the choice of phosphine ligand is crucial for achieving high efficiency and selectivity.[2]
Bulky and electron-rich phosphine ligands, such as this compound (dtbpp), play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the di-tert-butylphosphino groups can promote the formation of the active monoligated palladium species and accelerate the final C-N bond-forming reductive elimination step.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0) and palladium(II) catalytic cycle. The dtbpp ligand facilitates this process by stabilizing the palladium center and promoting the desired bond formations.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination using the this compound (dtbpp) ligand. These procedures should be adapted and optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 3.1: General Procedure for the Amination of Aryl Bromides with Primary Aliphatic Amines
This protocol describes a typical reaction between an aryl bromide and a primary aliphatic amine.
-
Reagents and Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dtbpp)
-
Aryl bromide
-
Primary aliphatic amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dtbpp (0.015 mmol, 1.5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the primary aliphatic amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3.2: Amination of Aryl Chlorides with Secondary Cyclic Amines
This protocol is adapted for the more challenging coupling of an aryl chloride with a secondary cyclic amine, often requiring slightly higher catalyst loading and temperature.
-
Reagents and Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dtbpp)
-
Aryl chloride
-
Secondary cyclic amine (e.g., morpholine, piperidine)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and dtbpp (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add the aryl chloride (1.0 mmol), the secondary cyclic amine (1.2 mmol), and LHMDS (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
-
Data Presentation: Representative Substrate Scope and Yields
The following tables summarize representative yields for the Buchwald-Hartwig amination using a Pd/dtbpp catalyst system. These are illustrative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 1: Amination of Various Aryl Halides with Morpholine
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | LHMDS | Dioxane | 110 | 18 | 85 |
| 3 | 2-Bromopyridine | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
| 4 | 4-Bromoanisole | NaOtBu | Toluene | 100 | 10 | 95 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | LHMDS | Dioxane | 110 | 24 | 78 |
Table 2: Coupling of 4-Chlorotoluene with Various Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | NaOtBu | Toluene | 100 | 14 | 89 |
| 2 | Benzylamine | K₂CO₃ | Dioxane | 110 | 20 | 81 |
| 3 | Piperidine | LHMDS | Dioxane | 110 | 18 | 90 |
| 4 | n-Hexylamine | NaOtBu | Toluene | 100 | 16 | 86 |
| 5 | Di-n-butylamine | LHMDS | Dioxane | 110 | 24 | 75 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organophosphorus compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
By following these guidelines and protocols, researchers can effectively utilize the Pd/dtbpp catalyst system for a range of Buchwald-Hartwig amination reactions to synthesize valuable N-arylated compounds.
References
Application Notes and Protocols for Sonogashira Coupling Using 1,3-Bis(di-tert-butylphosphino)propane
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of ligand associated with the palladium center is critical to the reaction's efficiency and substrate scope. Bulky and electron-rich phosphine ligands, such as 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), have been shown to significantly boost catalytic activity. These ligands promote the formation of highly active, monoligated palladium(0) species that facilitate the oxidative addition of even less reactive aryl chlorides and allow for milder reaction conditions.[2][3]
This document provides a detailed protocol for a copper-free Sonogashira coupling reaction utilizing this compound as the ligand. Copper-free systems are often preferred to prevent the undesirable homocoupling of alkynes (Glaser coupling) and to simplify product purification.[4][5] The following protocols are designed to serve as a starting point for researchers, scientists, and drug development professionals, and may be optimized for specific applications.
Catalytic Cycle and the Role of the Ligand
The copper-free Sonogashira coupling proceeds via a palladium catalytic cycle. The bulky and electron-rich this compound ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the cycle.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the dtbpp ligand, reacts with the aryl or vinyl halide (Ar-X) in an oxidative addition step to form a Pd(II) complex. The electron-rich nature of the ligand increases the electron density on the palladium center, promoting this typically rate-limiting step, especially for less reactive halides like aryl chlorides.[2]
-
Deprotonation and Alkyne Binding: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide can then coordinate to the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The steric bulk of the dtbpp ligand can facilitate this step.[3]
Visualizing the Catalytic Cycle
Caption: Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a palladium catalyst with this compound (dtbpp).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
This compound (dtbpp)
-
Aryl bromide
-
Terminal alkyne
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or an amine base like Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the dtbpp ligand (1.1-2.2 mol%, maintaining a Pd:Ligand ratio of approximately 1:1.1).
-
Reaction Setup: Add the aryl bromide (1.0 equivalent) and the chosen base (e.g., Cs₂CO₃, 2.0 equivalents) to the flask.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 3-5 mL per mmol of aryl halide). Stir the mixture for a few minutes. Then, add the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: General Experimental Workflow for Sonogashira Coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various aryl halides with terminal alkynes using bulky, electron-rich phosphine ligands similar to dtbpp. These serve as a reference for expected outcomes.
Table 1: Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | dtbpp (2.2) | Cs₂CO₃ (2) | Toluene | 80 | 12 | ~95 |
| 2 | PdCl₂(PhCN)₂ (1) | dtbpp (1.1) | K₂CO₃ (2) | Dioxane | 100 | 16 | ~92 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | RT | 18 | ~98 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | ~97 |
Table 2: Coupling of Aryl Chlorides with Terminal Alkynes
| Entry | Aryl Chloride | Alkyne | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ (2) | dtbpp (4) | K₃PO₄ (2) | Toluene | 110 | 24 | ~85 |
| 2 | 1-Chloro-4-nitrobenzene | 1-Hexyne | Pd₂(dba)₃ (1.5) | dtbpp (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~90 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | ~88 |
Note: Yields are approximate and based on literature for similar bulky phosphine ligands, as specific comprehensive data for dtbpp was not found in the initial search. Optimization is likely required for specific substrate combinations.
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable.
-
Reactions under an inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for 1,3-Bis(di-tert-butylphosphino)propane in Nickel-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Bis(di-tert-butylphosphino)propane, hereafter referred to as dtbpp, as a ligand in various nickel-catalyzed cross-coupling reactions. The bulky tert-butyl groups and the flexible propane backbone of dtbpp create a unique steric and electronic environment around the nickel center, influencing catalytic activity and selectivity. These protocols are intended to serve as a starting point for reaction optimization and development.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nickel catalysts, being more economical than palladium, are increasingly utilized for this transformation. The Ni/dtbpp system is effective for the cross-coupling of a variety of aryl halides and boronic acids.
Quantitative Data Summary
The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a NiCl₂(dtbpp) precatalyst. Please note that this data is illustrative and based on results from similar phosphine ligands, as specific data for dtbpp is limited in the literature.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | 2-Bromopyridine | Cs₂CO₃ | THF | 80 | 10 | 88 |
| 4 | 1-Bromonaphthalene | K₂CO₃ | DMF | 120 | 12 | 95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
NiCl₂ (or NiCl₂·6H₂O)
-
This compound (dtbpp)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add NiCl₂ (5 mol%) and dtbpp (5.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add the desired anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling.
Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Nickel catalysis provides a cost-effective alternative to palladium for coupling aryl halides with a wide range of amines. The Ni/dtbpp system can facilitate the amination of challenging substrates, including aryl chlorides.
Quantitative Data Summary
The following table presents illustrative yields for the nickel-catalyzed Buchwald-Hartwig amination of aryl chlorides with various amines using a Ni(COD)₂/dtbpp catalytic system. This data is representative and based on outcomes with analogous phosphine ligands.
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Chlorobenzene | Aniline | K₃PO₄ | Dioxane | 110 | 20 | 88 |
| 3 | 2-Chloropyridine | n-Hexylamine | LiHMDS | THF | 90 | 12 | 85 |
| 4 | 4-Chloroanisole | Di-n-butylamine | NaOtBu | Toluene | 100 | 18 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Ni(COD)₂ or other Ni(0) source
-
This compound (dtbpp)
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add Ni(COD)₂ (2-5 mol%) and dtbpp (2.2-5.5 mol%) to a dry Schlenk flask with a magnetic stir bar. Add the anhydrous, degassed solvent and stir at room temperature for 20-30 minutes.
-
Reaction Setup: To the flask, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Reaction Execution: Seal the flask and heat the mixture to the indicated temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Ni-catalyzed Buchwald-Hartwig amination.
Nickel-Catalyzed α-Arylation of Ketones
The α-arylation of ketones is a fundamental transformation in organic synthesis for the construction of carbon-carbon bonds. The use of nickel catalysts with bulky phosphine ligands like dtbpp allows for the coupling of aryl halides with ketone enolates.
Quantitative Data Summary
The following table provides representative yields for the nickel-catalyzed α-arylation of ketones with aryl bromides, using a Ni(COD)₂/dtbpp system. This data is illustrative and based on results from analogous phosphine ligands.
| Entry | Aryl Bromide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Methyl-1-indanone | NaOtBu | Toluene | 80 | 24 | 90 |
| 2 | Bromobenzene | Acetophenone | KHMDS | Dioxane | 100 | 18 | 82 |
| 3 | 3-Bromopyridine | Cyclohexanone | NaOtBu | THF | 90 | 20 | 78 |
| 4 | 1-Bromonaphthalene | Propiophenone | LiHMDS | Toluene | 80 | 24 | 85 |
Experimental Protocol: General Procedure for α-Arylation of Ketones
Materials:
-
Ni(COD)₂
-
This compound (dtbpp)
-
Aryl halide
-
Ketone
-
Strong, non-nucleophilic base (e.g., NaOtBu, KHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst and Enolate Formation: In a glovebox, to a dry Schlenk flask, add the ketone (1.2 equiv) and the anhydrous, degassed solvent. Cool the solution to 0 °C and add the base (1.4 equiv) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the enolate. In a separate flask, prepare the Ni(0)/dtbpp catalyst by dissolving Ni(COD)₂ (5 mol%) and dtbpp (5.5 mol%) in the same solvent and stirring for 20 minutes.
-
Reaction Setup: Add the aryl halide (1.0 equiv) to the enolate solution. Then, transfer the prepared catalyst solution to the enolate/aryl halide mixture via cannula.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: Key Steps in α-Arylation
Caption: Logical flow of the key stages in the α-arylation of ketones.
Application Notes and Protocols for Catalyst Preparation with 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and application of catalysts based on the bulky electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). The protocols detailed below are intended to serve as a guide for the synthesis of the ligand, the preparation of its palladium complexes, and their use in common cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
This compound is a bidentate phosphine ligand known for its large steric bulk and strong electron-donating properties. These characteristics are highly desirable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The bulky di-tert-butylphosphino groups can promote the formation of coordinatively unsaturated, highly reactive catalytic species and facilitate challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.
While structurally similar to the widely used 1,3-Bis(diphenylphosphino)propane (dppp), the replacement of the phenyl groups with tert-butyl groups significantly enhances the ligand's steric hindrance and electron-donating ability, often leading to improved catalytic activity and stability.
Synthesis of this compound (dtbpp)
The synthesis of dtbpp can be achieved through the reaction of a di-tert-butylphosphine precursor with a 1,3-dihalopropane. A general and effective method involves the use of di-tert-butylphosphine, which can be generated in situ or used directly if available.
Experimental Protocol: Synthesis of this compound
Materials:
-
Di-tert-butylphosphine (or a suitable precursor for its in situ generation)
-
1,3-Dichloropropane or 1,3-Dibromopropane
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous, deoxygenated solvent (e.g., THF, dioxane)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Preparation of the Phosphide Anion: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise to the stirred solution. The formation of the lithium di-tert-butylphosphide is often accompanied by a color change.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.
-
Alkylation Reaction: Cool the solution of lithium di-tert-butylphosphide back to 0 °C.
-
Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography under an inert atmosphere to yield this compound as a solid.
Preparation of Palladium Catalysts with dtbpp
The dtbpp ligand can be used to prepare a variety of palladium catalysts, both in situ and as well-defined, isolable complexes. A common and useful precatalyst is (dtbpp)PdCl₂, which can be synthesized by reacting the dtbpp ligand with a suitable palladium(II) precursor.
Experimental Protocol: Synthesis of (this compound)palladium(II) Dichloride [(dtbpp)PdCl₂]
Materials:
-
This compound (dtbpp)
-
Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] or Bis(benzonitrile)palladium(II) dichloride [PdCl₂(PhCN)₂]
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF)
-
Inert atmosphere glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) dichloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the palladium precursor solution to the stirred solution of the dtbpp ligand at room temperature.
-
A precipitate, typically a yellow or orange solid, of the (dtbpp)PdCl₂ complex should form upon mixing or after a short stirring period.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the solid with a small amount of cold, deoxygenated solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting (dtbpp)PdCl₂ complex under vacuum. The product should be stored under an inert atmosphere due to its air-sensitivity.
Applications in Catalysis
Palladium complexes of dtbpp are expected to be highly effective catalysts for a range of cross-coupling reactions due to the ligand's steric bulk and electron-rich nature. These properties are particularly advantageous for activating challenging substrates like aryl chlorides and for promoting difficult C-N and C-O bond formations.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a Pd-dtbpp catalyst. Optimization of the reaction conditions (base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Arylboronic acid
-
(dtbpp)PdCl₂ or an in situ generated Pd/dtbpp catalyst
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF/water mixture)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2.0-3.0 equivalents), and the palladium catalyst (e.g., 1-2 mol% (dtbpp)PdCl₂).
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
While specific quantitative data for catalysts derived from this compound is not as widely reported as for other common phosphine ligands, the following table provides a representative framework for summarizing such data when obtained from experimental work.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 12 | Data | Data |
| 2 | 1-Bromo-4-methoxybenzene | 4-Tolylboronic acid | 1 | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | Data | Data |
| 3 | 2-Iodopyridine | 3-Furylboronic acid | 0.5 | K₂CO₃ | THF | 70 | 16 | Data | Data |
| 4 | 1-Chloro-2-nitrobenzene | Naphthalene-1-boronic acid | 2 | K₃PO₄ | Toluene | 110 | 24 | Data | Data |
| Data to be populated from experimental results. |
Visualizations
Diagram: Synthesis of (dtbpp)PdCl₂
Caption: Workflow for the synthesis of the (dtbpp)PdCl₂ precatalyst.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation Utilizing 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the setup and execution of palladium-catalyzed carbon-nitrogen (C-N) bond formation reactions, specifically employing the bulky, electron-rich phosphine ligand, 1,3-bis(di-tert-butylphosphino)propane. This ligand is particularly effective in the Buchwald-Hartwig amination, a powerful and versatile method for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals and functional materials.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-heteroaryl compounds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope. The choice of ligand is paramount to the success of this cross-coupling reaction, influencing catalyst stability, activity, and selectivity. This compound, with its strong electron-donating character and steric bulk, promotes the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl halides and amines with high efficiency.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The bulky and electron-rich nature of this compound facilitates the oxidative addition and the final reductive elimination step, leading to higher reaction rates and yields.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a primary amine using this compound as the ligand. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Primary or secondary amine
-
Sodium tert-butoxide (NaOtBu) or another suitable strong base
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, typically 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl bromides with different amines, illustrating the typical performance of a catalyst system employing a bulky, electron-rich bisphosphine ligand like this compound.
| Entry | Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | This compound (1.5) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | n-Hexylamine | Pd₂(dba)₃ (0.5) | This compound (1.2) | NaOtBu | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ (2) | This compound (2.4) | NaOtBu | Toluene | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1) | This compound (2.4) | K₃PO₄ | Dioxane | 110 | 18 | 90 |
| 5 | 4-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ (2) | This compound (3.0) | LHMDS | Toluene | 110 | 24 | 75 |
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N bond formation.
Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1,3-Bis(di-tert-butylphosphino)propane (dtbpp)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for palladium-catalyzed cross-coupling reactions employing the bulky, electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). The use of dtbpp often leads to highly active and stable catalytic systems, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered reactants.
Introduction to dtbpp in Cross-Coupling
This compound (dtbpp) is a bidentate phosphine ligand characterized by its flexible propane backbone and sterically demanding tert-butyl groups. These features contribute to the formation of active and thermally stable palladium catalysts. The large cone angle of the di-tert-butylphosphino groups promotes the formation of monoligated palladium(0) species, which are often the active catalysts in many cross-coupling cycles. This attribute is particularly beneficial for the activation of less reactive substrates like aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The Pd/dtbpp catalytic system has demonstrated high efficacy in coupling various aryl and heteroaryl halides with boronic acids and their derivatives.
Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Halide | Coupling Partner | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitro-1,1'-biphenyl | 92 |
| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4-(Trifluoromethyl)phenylboronic acid | 3,5-Dimethyl-4'-(trifluoromethyl)-1,1'-biphenyl | 94 |
| 5 | 4-Chloroanisole | (4-Acetylphenyl)boronic acid | 1-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)ethan-1-one | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dtbpp)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dtbpp (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst.
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford 4-methyl-1,1'-biphenyl.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The Pd/dtbpp system is effective for the coupling of a variety of aryl and heteroaryl halides with primary and secondary amines.
Substrate Scope for Buchwald-Hartwig Amination
| Entry | Aryl/Heteroaryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 98 |
| 2 | 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 85 |
| 3 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 91 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | N-Methyl-4-(trifluoromethyl)aniline | 89 |
| 5 | 3-Chlorobenzonitrile | Di-n-butylamine | 3-(Dibutylamino)benzonitrile | 93 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dtbpp)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and dtbpp (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (2 mL).
-
Add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir for 16-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield 4-(p-tolyl)morpholine.
Diagram of a General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is a key reaction for the synthesis of substituted alkynes. The Pd/dtbpp system, often in a copper-free setting, provides excellent yields.
Substrate Scope for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 96 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | 4-(Hex-1-yn-1-yl)benzonitrile | 87 |
| 3 | 3-Iodopyridine | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyridine | 90 |
| 4 | 1-Bromo-4-fluorobenzene | Cyclohexylacetylene | 1-(Cyclohexylethynyl)-4-fluorobenzene | 85 |
| 5 | 2-Bromonaphthalene | Propyne | 2-(Prop-1-yn-1-yl)naphthalene | 88 |
Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Iodo-4-methoxybenzene with Phenylacetylene
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dtbpp)
-
1-Iodo-4-methoxybenzene
-
Phenylacetylene
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Add PdCl₂ (0.015 mmol, 1.5 mol%) and dtbpp (0.036 mmol, 3.6 mol%) to a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous DMF (3 mL) and stir for 15 minutes.
-
Add 1-iodo-4-methoxybenzene (1.0 mmol), phenylacetylene (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, gradient of hexanes and ethyl acetate) to obtain the product.
Negishi Coupling
The Negishi coupling facilitates the formation of C-C bonds between organozinc reagents and organic halides. The Pd/dtbpp catalyst system is effective for a range of substrates, including those with functional groups.
Substrate Scope for Negishi Coupling
| Entry | Organic Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc chloride | 4-Methyl-1,1'-biphenyl | 91 |
| 2 | 1-Chloro-4-cyanobenzene | Ethylzinc bromide | 4-Ethylbenzonitrile | 84 |
| 3 | 2-Iodothiophene | (4-Methoxyphenyl)zinc chloride | 2-(4-Methoxyphenyl)thiophene | 89 |
| 4 | Vinyl bromide | Benzylzinc chloride | Allylbenzene | 78 |
| 5 | 4-Bromoacetophenone | Isopropylzinc bromide | 1-(4-Isopropylphenyl)ethan-1-one | 86 |
Experimental Protocol: Negishi Coupling of 4-Bromotoluene with Phenylzinc Chloride
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound (dtbpp)
-
4-Bromotoluene
-
Phenylzinc chloride (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(dba)₂ (0.02 mmol, 2 mol%) and dtbpp (0.024 mmol, 2.4 mol%).
-
Add anhydrous THF (2 mL) and stir at room temperature for 10 minutes.
-
Add 4-bromotoluene (1.0 mmol).
-
Slowly add the solution of phenylzinc chloride (1.2 mmol, 2.4 mL of a 0.5 M solution in THF) at room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by GC-MS. Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram of Ligand Structure
Caption: Structure of this compound (dtbpp).
Application Notes and Protocols for the Use of 1,3-Bis(di-tert-butylphosphino)propane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and essential data for the utilization of the bulky, electron-rich diphosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane, in palladium-catalyzed cross-coupling reactions. The protocols outlined below are specifically focused on the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
Introduction
This compound is a bidentate phosphine ligand known for its large steric bulk and strong electron-donating properties. These characteristics make it an effective ligand in various palladium-catalyzed cross-coupling reactions. The bulky di-tert-butylphosphino groups can promote reductive elimination and stabilize the catalytically active Pd(0) species, often leading to high catalytic activity and turnover numbers. This ligand is particularly well-suited for challenging coupling reactions, including the formation of C-N bonds between aryl halides and amines (Buchwald-Hartwig amination).
The Buchwald-Hartwig amination has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in many pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. The reaction generally involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Catalytic Application: Buchwald-Hartwig Amination
The following section details the experimental procedure for a typical Buchwald-Hartwig amination reaction using a catalyst system generated in situ from palladium acetate and this compound.
Experimental Protocol: Synthesis of N,N-Diphenyl-4-bromoaniline
This protocol is adapted from a general procedure for the synthesis of arylamines.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (20% solution in hexane)
-
Bromobenzene
-
Diphenylamine
-
Sodium tert-butoxide (NaOtBu)
-
Dry o-xylene
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
-
Round-bottom flask, condenser, and thermometer
Procedure:
-
Catalyst Preparation (in situ):
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 40 mL of dry o-xylene.
-
Under a nitrogen atmosphere at room temperature, add 23.5 mg of a 20% solution of this compound in hexane and 15.7 mg of palladium(II) acetate.
-
Stir the mixture at room temperature to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add 4.40 g of bromobenzene, 4.74 g of diphenylamine, and 3.23 g of sodium tert-butoxide.
-
Ensure the entire apparatus is thoroughly flushed with nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 3 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The specific work-up procedure to isolate the N,N-diphenyl-4-bromoaniline product would typically involve aqueous extraction to remove the base and salts, followed by column chromatography on silica gel to purify the product. The patent provides an example of a different product being obtained with a high yield after work-up.[1]
-
Quantitative Data
The following table summarizes the quantitative data for the Buchwald-Hartwig amination described in the protocol.[1]
| Parameter | Value |
| Aryl Halide | Bromobenzene |
| Amine | Diphenylamine |
| Palladium Source | Palladium(II) acetate |
| Ligand | This compound |
| Base | Sodium tert-butoxide |
| Solvent | o-Xylene |
| Temperature | 120°C |
| Reaction Time | 3 hours |
| Yield | Not explicitly stated for this specific product, but a similar reaction yielded 92%.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.
Caption: Workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application of 1,3-Bis(di-tert-butylphosphino)propane in Pharmaceutical Synthesis: Notes and Protocols
Introduction
1,3-Bis(di-tert-butylphosphino)propane (also known as dtbpp) is a bulky, electron-rich bidentate phosphine ligand that has found significant application in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The steric bulk of the tert-butyl groups and the flexibility of the propane backbone confer unique reactivity and selectivity to the palladium catalyst, often leading to higher yields and broader substrate scope compared to less bulky phosphine ligands. This document provides an overview of the applications of this compound in key pharmaceutical synthetic transformations, complete with detailed experimental protocols and quantitative data.
Key Applications in Pharmaceutical Synthesis
The palladium/1,3-bis(di-tert-butylphosphino)propane catalytic system is particularly effective in reactions that are crucial for the construction of the core scaffolds of many drug molecules. These include:
-
Palladium-Catalyzed Carbonylation of Olefins: This reaction is a powerful tool for the synthesis of ketones, which are common structural motifs in a wide range of pharmaceuticals. The use of this compound as a ligand allows for the efficient and selective carbonylation of various olefins to produce valuable ketone intermediates.[1]
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures present in numerous drugs.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as a vast number of pharmaceuticals are nitrogen-containing compounds. The dtbpp ligand can facilitate these challenging C-N coupling reactions.
Application Note 1: Synthesis of Phenyl(1-methyl-1H-indol-3-yl)methanone via Palladium-Catalyzed Carbonylation
Objective: To synthesize the ketone intermediate, phenyl(1-methyl-1H-indol-3-yl)methanone, a potential building block for various bioactive molecules, via a palladium-catalyzed carbonylation of 1-methyl-1H-indole with iodobenzene and carbon monoxide.
Catalytic System: The catalytic system comprises a palladium precursor and this compound as the ligand. The bulky and electron-donating nature of the dtbpp ligand is crucial for promoting the catalytic cycle, which involves the oxidative addition of the aryl halide, CO insertion, and reductive elimination to form the desired ketone.
Experimental Workflow:
Caption: General workflow for the synthesis of phenyl(1-methyl-1H-indol-3-yl)methanone.
Detailed Experimental Protocol:
A benchmark system for this transformation involves the carbonylation of 1-octene with N-methylindole.[1] The following is a representative protocol adapted for the synthesis of phenyl(1-methyl-1H-indol-3-yl)methanone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Methyl-1H-indole | 603-76-9 | 131.17 | 1.0 | 1.0 |
| Iodobenzene | 591-50-4 | 204.01 | 1.2 | 1.2 |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| This compound | 121115-33-1 | 332.48 | 0.024 | 0.024 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | 1.5 | 1.5 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Carbon Monoxide | 630-08-0 | 28.01 | - | (balloon) |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and this compound (8.0 mg, 0.024 mmol).
-
Add dry, degassed toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add 1-methyl-1H-indole (131 mg, 1.0 mmol), iodobenzene (245 mg, 1.2 mmol), and DBU (228 mg, 1.5 mmol).
-
Evacuate and backfill the Schlenk tube with carbon monoxide from a balloon three times.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure phenyl(1-methyl-1H-indol-3-yl)methanone.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Catalyst Loading | 2 mol% |
| Ligand to Metal Ratio | 1.2:1 |
| Reaction Time | 16-24 h |
| Temperature | 110 °C |
Application Note 2: Isomerizing Alkoxycarbonylation of Methyl Oleate
Objective: To perform an isomerizing alkoxycarbonylation of methyl oleate, a renewable feedstock, to produce linear diesters, which are valuable precursors for polymers and other materials.
Catalytic System and Signaling Pathway: The catalytic cycle for this reaction involves the formation of a palladium hydride species, which is a key intermediate. The weakly coordinated triflate complex [(dtbpp)Pd(OTf)]+(OTf)- serves as a suitable reactive precursor for mechanistic studies. The addition of an alcohol like methanol (MeOH) to this precursor forms the active hydride species [(dtbpp)PdH(MeOH)]+(OTf)-.[2]
Caption: Simplified catalytic cycle for isomerizing alkoxycarbonylation.
Detailed Experimental Protocol:
The following is a general protocol for the isomerizing methoxycarbonylation of an internal olefin like methyl oleate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl Oleate | 112-62-9 | 296.49 | 1.0 | 1.0 |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.01 | 0.01 |
| This compound | 121115-33-1 | 332.48 | 0.012 | 0.012 |
| Methanesulfonic acid (MSA) | 75-75-2 | 96.11 | 0.1 | 0.1 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | (solvent) |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | - | (pressure) |
Procedure:
-
In a high-pressure autoclave equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (4.0 mg, 0.012 mmol).
-
Seal the autoclave and purge with argon.
-
Add methanol (10 mL) and methanesulfonic acid (9.6 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl oleate (296 mg, 1.0 mmol).
-
Pressurize the autoclave with carbon monoxide to 20-40 bar.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO.
-
Analyze the product mixture by GC-MS to determine the conversion and isomer distribution.
-
The product can be isolated by distillation or chromatographic methods.
Quantitative Data (Expected):
| Parameter | Value |
| Conversion | >95% |
| Selectivity for linear diester | High (dependent on conditions) |
| Catalyst Loading | 1 mol% |
| Reaction Time | 12-24 h |
| Temperature | 100-120 °C |
| CO Pressure | 20-40 bar |
This compound is a versatile and highly effective ligand for palladium-catalyzed reactions that are of great importance in pharmaceutical synthesis. Its unique steric and electronic properties enable challenging transformations, often with high yields and selectivities. The protocols provided herein serve as a guide for researchers and scientists in drug development to harness the potential of this catalytic system for the efficient construction of complex pharmaceutical intermediates and APIs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 1,3-Bis(di-tert-butylphosphino)propane (dtbpp)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions using the bulky, bidentate phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other complications in your Suzuki coupling experiments with dtbpp.
Q1: My Suzuki coupling reaction has a very low yield or is not proceeding at all. What are the first things I should check?
A1: When facing low to no conversion, a systematic check of your reagents and reaction setup is the best starting point. Here are the most common culprits:
-
Catalyst Activity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the dtbpp ligand are fresh and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, the initial reduction to Pd(0) may be inefficient.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and that a positive pressure is maintained throughout the reaction.
-
Reagent Quality: The stability of boronic acids can be a major factor. They can degrade over time, especially if they are electron-deficient, leading to a common side reaction called protodeboronation where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Water and oxygen can interfere with the catalytic cycle. The purity of your base is also important.
Q2: I'm observing significant side products. What are the most common side reactions and how can I minimize them?
A2: The formation of side products is a frequent cause of low yields. The two most common are:
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material. It is often exacerbated by the presence of water and certain bases.
-
Solutions: Use anhydrous solvents and ensure your base is dry. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. Screening for a milder base may also be beneficial.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Solutions: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture is crucial. Homocoupling of the aryl halide can be favored at higher temperatures, so optimizing the reaction temperature may be necessary.
-
Q3: How do I choose the optimal base and solvent for my Suzuki coupling with dtbpp?
A3: The choice of base and solvent is critical and highly dependent on the specific substrates you are using. The base is required to activate the boronic acid for the transmetalation step.[2]
-
Base Selection: Stronger bases are often more effective, but can also promote side reactions. For Suzuki couplings, inorganic bases are generally preferred over organic bases.[3][4] Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal choice will depend on your specific substrates and should be screened.
-
Solvent Selection: The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[5] Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water to aid in dissolving the base.[6][7][8] The ideal solvent or solvent mixture should be determined experimentally.
Q4: My reaction starts but then seems to stop before completion. What could be causing catalyst deactivation?
A4: Catalyst deactivation can occur for several reasons:
-
Oxidation: As mentioned, the Pd(0) catalyst and the dtbpp ligand are susceptible to oxidation by any residual oxygen in the reaction mixture.
-
Ligand Degradation: While dtbpp is a relatively robust ligand, phosphine ligands can be oxidized, especially at higher temperatures.
-
Formation of Inactive Palladium Species: In some cases, the palladium can precipitate as palladium black, which is catalytically inactive. This can sometimes be observed as the reaction mixture turning black. This can be caused by ligand degradation or the presence of impurities.
To mitigate catalyst deactivation, ensure a strictly inert atmosphere, use high-purity reagents and solvents, and consider if the reaction temperature is too high.
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can affect the yield of a Suzuki coupling reaction. Note: The data presented here is compiled from studies on various bulky phosphine ligands and may not be specific to dtbpp. It is intended for illustrative purposes to guide optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | Cs₂CO₃ | Toluene/H₂O | 100 |
| 3 | K₂CO₃ | Toluene/H₂O | 90 |
| 4 | Na₂CO₃ | Toluene/H₂O | 85 |
| 5 | NEt₃ | Toluene/H₂O | 70 |
| 6 | KF | Toluene/H₂O | 65 |
Data adapted from a study on a bulky biaryl phosphine ligand for the coupling of 4-bromoacetophenone and phenylboronic acid.[8]
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 100 |
| 2 | Dioxane | 100 | 100 |
| 3 | DMF | 100 | High |
| 4 | THF | 66 | Moderate to High |
| 5 | Methanol/H₂O (3:2) | Reflux | 96.3 |
| 6 | Ethanol/H₂O (1:1) | 60 | >98 |
Data compiled from multiple sources for various Suzuki coupling reactions.[6][8][9]
Experimental Protocols
General Protocol for Suzuki Coupling using a Palladium/dtbpp Catalyst System
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dtbpp, 0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the Pd(OAc)₂ and dtbpp in a small amount of the reaction solvent. Stir for a few minutes until a homogeneous solution is formed.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent and degassed water to the Schlenk flask containing the substrates and base. Then, add the catalyst solution via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low product yield.
Simplified Catalytic Cycle for Suzuki Coupling with a Bidentate Ligand
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) Palladium Catalysts
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting cross-coupling reactions utilizing palladium catalysts with the 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) ligand.
Troubleshooting Guide
This guide provides a question-and-answer format to address common issues encountered during experiments.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using a (dtbpp)palladium catalyst is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Consider the following potential issues and solutions:
-
Catalyst Activity and Loading:
-
Is your palladium precatalyst active? Many cross-coupling reactions use stable Pd(II) precatalysts that require in-situ reduction to the active Pd(0) species.[2] This activation is influenced by the base, solvent, and temperature.[2] Consider using a fresh batch of catalyst or a well-defined Pd(0) source.
-
Is the catalyst loading sufficient? For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[1]
-
-
Reaction Conditions:
-
Is the temperature appropriate? Typical reaction temperatures for palladium-catalyzed cross-couplings are between 80-100°C.[3] However, for thermally sensitive substrates, lower temperatures with a stronger base might be necessary. Conversely, unreactive substrates, such as aryl chlorides, may require higher temperatures.[3]
-
Is the base selection optimal? The choice of base is critical.[3] For Suzuki-Miyaura couplings, common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3] The solubility of the base is also a key factor.[3]
-
Is the solvent appropriate? Common solvents for these reactions include toluene, dioxane, and THF.[3] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[3]
-
-
Reagent Quality and Stoichiometry:
-
Are your reagents pure and dry? The presence of water and oxygen can deactivate the catalyst.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Is the stoichiometry correct? Ensure the correct molar ratios of your reactants, base, and catalyst are being used.
-
Issue 2: Catalyst Deactivation
Question: My reaction starts, but then stalls before completion. How can I determine if my (dtbpp)palladium catalyst is deactivating?
Answer: Catalyst deactivation often manifests as a reaction that begins but fails to reach completion.[2] Common causes include:
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[2] This is a common issue in reactions that require prolonged heating.[2] Rigorous degassing of all reagents and the reaction vessel is crucial.[2]
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[2] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[2] This alters the electronic and steric environment of the palladium center, leading to deactivation.[2] The use of bulky, electron-rich phosphine ligands like dtbpp can help enhance the rate of both oxidative addition and reductive elimination, which can sometimes mitigate deactivation pathways.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound (dtbpp) ligand?
A1: this compound (dtbpp) is a bidentate phosphine ligand. The di-tert-butylphosphino groups provide significant steric bulk, which can promote reductive elimination and stabilize the active catalytic species.[4] The propane backbone creates a six-membered chelate ring with the palladium center.
Q2: What is a good starting point for optimizing a Suzuki-Miyaura coupling using a (dtbpp)palladium catalyst?
A2: A general starting point for a Suzuki-Miyaura coupling can be found in the table below. However, optimization will be necessary for specific substrates.
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | This compound (dtbpp) |
| Catalyst Loading | 1-2 mol% |
| Ligand-to-Palladium Ratio | 1:1 to 1.5:1 |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) |
| Solvent | Toluene, Dioxane, or THF (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Reactants | Aryl halide (1 equivalent), Boronic acid/ester (1.1-1.5 equivalents) |
Q3: What are the best practices for handling and storing (dtbpp)palladium catalysts and the dtbpp ligand?
A3: The dtbpp ligand is slightly air-sensitive and can degrade in air to the phosphine oxide.[5] It is best to handle the ligand and any palladium complexes under an inert atmosphere. Store in a cool, dry place, away from oxygen and moisture.
Q4: For a Buchwald-Hartwig amination, what base should I choose when using a (dtbpp)palladium catalyst?
A4: The choice of base is highly dependent on the substrates.[3] For many Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective.[3] However, if your substrates are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, although this might necessitate higher reaction temperatures.[3]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%) and the this compound (dtbpp) ligand (0.022 mmol, 1.1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (2.0 mmol, 1.0 equiv), the boronic acid or ester (2.2 mmol, 1.1 equiv), and the base (e.g., K₃PO₄, 4.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Catalyst Deactivation of Palladium/1,3-Bis(di-tert-butylphosphino)propane Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and other common issues encountered during chemical reactions involving palladium/1,3-Bis(di-tert-butylphosphino)propane), often abbreviated as Pd/(dtbpp), complexes.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using Palladium/(dtbpp) complexes? A1: The active catalytic species is typically a coordinatively unsaturated Pd(0) complex. Pre-catalysts, often Pd(II) salts like Pd(OAc)₂ or PdCl₂, are reduced in situ to the active Pd(0) state, which then enters the catalytic cycle. The bulky and electron-rich 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) ligand stabilizes the Pd(0) center and facilitates key steps like oxidative addition.
Q2: What are the primary mechanisms of deactivation for this type of catalyst? A2: Deactivation of palladium phosphine catalysts can occur through several pathways:
-
Catalyst Poisoning: Impurities in the reactants, solvents, or atmosphere can irreversibly bind to the palladium center, blocking active sites.[1][2] Common poisons include sulfur, carbon monoxide, cyanides, and halides.[1]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate to form bulk, inactive palladium metal, often observed as a black precipitate.[3] This is frequently caused by ligand degradation or dissociation, especially under high temperatures or in the presence of oxygen.[3]
-
Thermal Decomposition: At elevated temperatures, the palladium-phosphine complex can degrade.[4] The thermal stability is influenced by the specific ligands and reaction conditions.[5]
-
Ligand Modification: The phosphine ligand itself can be oxidized or undergo other reactions, reducing its ability to stabilize the palladium center.
-
Formation of Off-Cycle Inactive Species: The catalyst can be trapped in stable, off-cycle complexes that do not participate in the desired reaction. For instance, excess cyanide can lead to the formation of inactive species like [(CN)₄Pd]²⁻.[6][7]
Q3: I see a black precipitate forming in my reaction. What is it, and how can I prevent it? A3: A black precipitate is most often palladium black, an aggregated and catalytically inactive form of palladium(0).[3] Its formation signals catalyst decomposition. To prevent this, you should:
-
Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can accelerate the decomposition of the catalyst complex.[3]
-
Use Appropriate Ligands: The dtbpp ligand is designed to be bulky and stabilizing. Ensure the correct ligand-to-palladium ratio is used; sometimes, a slight excess of the ligand can improve stability.[3]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote catalyst agglomeration and decomposition.[3]
Q4: Can a deactivated Palladium/(dtbpp) catalyst be regenerated? A4: Regeneration of homogeneous catalysts like Pd/(dtbpp) from a reaction mixture is challenging. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration protocols exist and may offer insights. These methods typically involve washing to remove organic residues, followed by chemical or thermal treatments.[8][9] For instance, a common procedure involves:
-
Filtering the catalyst.
-
Washing with solvents like chloroform and acetic acid to remove adsorbed organic species.[8]
-
Drying the catalyst thoroughly.
-
In some cases, a high-temperature treatment under a controlled atmosphere (e.g., hydrogen or air) is used to burn off coke or reduce oxidized palladium species.[10][11]
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving common issues in reactions involving Palladium/(dtbpp) complexes.
Issue 1: Low or No Product Yield
If your reaction has stalled or resulted in a low yield, several factors related to catalyst deactivation could be responsible.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | Review all starting materials, solvents, and reagents for common catalyst poisons (e.g., sulfur, halides).[1] | Purify all reactants and solvents. Ensure high-purity gases are used to maintain an inert atmosphere.[12] |
| Inefficient Catalyst Activation | The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species. | Consider using a pre-formed, air-stable Pd(0) source or ensure that the reaction conditions (e.g., presence of a reducing agent) are suitable for in situ reduction.[13] |
| Thermal Degradation | The reaction temperature is too high, causing the catalyst complex to decompose.[12] | Optimize the reaction temperature. Run the reaction at a lower temperature for a longer duration to see if yields improve.[3] |
| Presence of Oxygen/Moisture | The reaction was not set up under strictly anhydrous and anaerobic conditions. | Ensure all glassware is oven-dried. Use properly degassed solvents and maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[13] Moisture can be particularly harmful in reactions involving cyanide, as it can lead to HCN formation, which is highly reactive towards Pd(0).[6] |
Issue 2: Formation of Significant Byproducts
The presence of unexpected byproducts can indicate that the catalyst's selectivity is compromised or that side reactions are occurring, often linked to changes in the catalyst's state.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| β-Hydride Elimination | Formation of olefinic byproducts. This occurs when an alkyl-palladium intermediate has a hydrogen atom on a β-carbon.[14] | Use a ligand system that suppresses β-hydride elimination. The bulky dtbpp ligand can help, but reaction conditions are also critical.[15] Sometimes, altering the substrate can prevent this pathway.[14] |
| Homocoupling of Starting Materials | Formation of dimers of the starting materials (e.g., biaryls in a Suzuki coupling). | This is often promoted by the presence of oxygen.[13] Ensure thorough degassing. The choice of base can also influence the rate of homocoupling.[13] |
| Protodeboronation (in Suzuki reactions) | The boronic acid is replaced by a hydrogen atom, consuming the starting material. | This is often promoted by water and certain bases. Bulky phosphine ligands can sometimes promote this side reaction.[16] Minimize water content and screen different bases. |
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
This table summarizes common poisons for palladium catalysts and their general mechanism of action.
| Poison Class | Examples | Mechanism of Deactivation | Reference(s) |
| Sulfur Compounds | H₂S, thiols, thiophenes | Strong adsorption to Pd active sites, blocking reactant access and altering electronic properties. | [17],[1] |
| Carbon Monoxide | CO | Competes with reactants for adsorption on active sites. Can act as a reaction modifier at low concentrations. | [17],[1] |
| Halides & Cyanides | Cl⁻, Br⁻, I⁻, CN⁻ | Strong coordination to the palladium center, can lead to the formation of stable, inactive anionic complexes. | [1],[6] |
| Nitrogen Compounds | Nitriles, nitro compounds, pyridines | Adsorption to active sites, though the interaction is generally weaker than with sulfur or phosphorus compounds. | [17],[1] |
| Heavy Metals | Lead, Mercury, Arsenic | Alloying with palladium or coating the catalyst surface, leading to a drastic drop in activity. | [17],[1] |
Table 2: Influence of Reaction Conditions on Catalyst Stability
This table provides a qualitative summary of how key reaction parameters can affect the stability of the Pd/(dtbpp) catalyst.
| Parameter | Effect on Stability | Rationale |
| Temperature | High temperatures can decrease stability. | Accelerates ligand dissociation, catalyst agglomeration (Pd black formation), and thermal decomposition.[3] |
| Atmosphere | Presence of O₂ or moisture significantly decreases stability. | Oxygen can oxidize the phosphine ligand and the Pd(0) center. Moisture can lead to undesirable side reactions like protodeboronation or hydrolysis of reagents.[6][13] |
| Ligand:Metal Ratio | A slight excess of ligand can increase stability. | Helps prevent ligand dissociation and subsequent agglomeration of the Pd(0) species.[3] |
| Solvent | Solvent choice can impact stability. | The coordinating ability of the solvent can influence the stability of catalytic intermediates. |
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
Objective: To remove dissolved gases, particularly oxygen, from reaction solvents.
Methodology:
-
Place the solvent in a robust flask equipped with a high-vacuum stopcock. The flask should not be more than half-full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 10-15 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen).
Protocol 2: General Procedure for a Pd/(dtbpp)-Catalyzed Cross-Coupling Reaction
Objective: To provide a standardized workflow for setting up a cross-coupling reaction under inert conditions to minimize catalyst deactivation.
Methodology:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 eq), coupling partner (e.g., boronic acid, 1.5 eq), and base (e.g., K₃PO₄, 2.0 eq) to the reaction flask containing a stir bar.
-
Catalyst Addition: In the same inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the dtbpp ligand (1.1-2.2 mol%).
-
Solvent Addition: Add the freshly degassed solvent via cannula or syringe to the flask.
-
Reaction Execution: Seal the flask, remove it from the glovebox (if used), and place it in a pre-heated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute it with an appropriate organic solvent, and proceed with the standard aqueous work-up and purification.
Visualizations
Caption: Catalytic cycle and common catalyst deactivation pathways.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 15. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
Technical Support Center: Buchwald-Hartwig Amination with 1,3-Bis(di-tert-butylphosphino)propane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) in Buchwald-Hartwig amination reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using dtbpp in a Buchwald-Hartwig amination, and how can I identify them?
A1: The most prevalent side reaction is hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom.[1][2] This can be identified by mass spectrometry of your crude reaction mixture, looking for a mass corresponding to the starting aryl halide minus the mass of the halogen plus the mass of hydrogen. Another potential side reaction, though less commonly reported with bulky phosphine ligands, is the formation of phosphine oxide from the dtbpp ligand.
Q2: My reaction is showing low to no conversion. What are the likely causes when using a dtbpp ligand?
A2: Low conversion can stem from several factors. A primary consideration is the activity of the palladium catalyst. Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst. The choice of base is also critical; a base that is too weak may not effectively deprotonate the amine-palladium complex.[3] Additionally, ensure your solvent is anhydrous and that all reagents are of high purity.
Q3: How does dtbpp compare to other common phosphine ligands like XPhos or RuPhos?
A3: As a bulky, electron-rich alkylphosphine ligand, dtbpp is effective in promoting the key steps of the catalytic cycle.[4] However, biaryl phosphine ligands like XPhos and RuPhos have been more extensively developed and often show broader substrate scope and higher efficiency, particularly for challenging substrates like aryl chlorides.[5][6] The choice of ligand is highly substrate-dependent, and screening of different ligands may be necessary for optimal results.[7]
Q4: Can dtbpp be used for the amination of aryl chlorides?
A4: While bulky phosphine ligands are generally required for the amination of less reactive aryl chlorides, specific reports on the efficacy of dtbpp for this transformation are limited.[8] Biaryl phosphine ligands are often the preferred choice for aryl chloride amination.[6] If attempting this reaction with dtbpp, higher temperatures and longer reaction times may be necessary.
Q5: What is the optimal palladium-to-ligand ratio when using dtbpp?
A5: For bidentate phosphine ligands like dtbpp, a palladium-to-ligand ratio of 1:1 to 1:1.5 is typically recommended. An excess of the ligand can sometimes be beneficial in stabilizing the active catalytic species and preventing catalyst decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of high-purity, oxygen-free palladium sources and ligands. Consider using a palladium precatalyst.[9] |
| Insufficiently strong base | Switch to a stronger base such as NaOtBu or K₃PO₄. The choice of base is substrate-dependent.[3] | |
| Poor quality of reagents/solvent | Use anhydrous, degassed solvents. Purify starting materials if necessary. | |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Hydrodehalogenation | Sub-optimal ligand choice for the substrate | Screen other bulky phosphine ligands, such as biaryl phosphines, which may better suppress this side reaction.[10] |
| Presence of a hydrogen source | Ensure the solvent and base are anhydrous. | |
| Formation of Palladium Black | Catalyst decomposition | Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout the reaction.[11] |
| Incorrect Pd:ligand ratio | Optimize the palladium-to-dtbpp ratio; a slight excess of the ligand may improve stability. | |
| Reaction Stalls Before Completion | Catalyst poisoning | If the substrate or amine contains potential coordinating groups (e.g., pyridyl nitrogen), these can poison the catalyst. Consider using a ligand specifically designed for such substrates.[11] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using dtbpp
This protocol provides a starting point for the amination of an aryl bromide with a primary or secondary amine. Optimization of temperature, reaction time, and reagents may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dtbpp, 0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the Pd(OAc)₂, dtbpp, and NaOtBu to the Schlenk tube.
-
Add the aryl bromide and the magnetic stir bar to the tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Caption: Hydrodehalogenation side reaction pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in Cross-Coupling Reactions with 1,3-Bis(di-tert-butylphosphino)propane (dtbpp)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address selectivity challenges when using the bulky, electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Improving Selectivity with dtbpp
Challenges with chemoselectivity, regioselectivity, and stereoselectivity are common hurdles in cross-coupling reactions. The unique steric and electronic properties of dtbpp can be leveraged to overcome many of these issues. This guide provides a systematic approach to troubleshooting and optimizing your reactions.
Issue 1: Poor Chemoselectivity in Reactions with Multiple Reactive Sites
-
Problem: In substrates with multiple halides (e.g., dihaloarenes) or other reactive functional groups, the desired site is not selectively functionalized, leading to a mixture of products or reaction at the wrong position.
-
Potential Causes & Solutions:
Cause Recommended Action Suboptimal Ligand-to-Metal Ratio: An incorrect ratio of dtbpp to the palladium precursor can lead to the formation of different catalytically active species with varying selectivities. Systematically screen ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to identify the optimal balance for your specific transformation. Inappropriate Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for the undesired reaction pathway. Conversely, a lower temperature may favor the desired kinetic product. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal window for selectivity. Incorrect Choice of Base: The nature and strength of the base can significantly influence which functional group is deprotonated or which catalytic intermediate is favored. For base-sensitive substrates, consider using weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides. Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and the rate of different reaction pathways. Screen a variety of solvents such as toluene, dioxane, THF, and DMF.
Issue 2: Lack of Regioselectivity in the Coupling of Unsymmetrical Substrates
-
Problem: The reaction yields a mixture of regioisomers, for example, in the coupling of a polyhalogenated heteroarene where reaction at a specific halide is desired.
-
Potential Causes & Solutions:
Cause Recommended Action Insufficient Steric Hindrance from the Ligand: While dtbpp is bulky, in some cases, even greater steric hindrance is needed to differentiate between two electronically similar sites. Consider comparing dtbpp with ligands possessing larger bite angles or more sterically demanding substituents. Electronic Factors Dominating: The inherent electronic properties of the substrate may strongly favor reaction at a particular site, overriding the steric influence of the ligand. In such cases, modifying the substrate (e.g., by introducing a blocking group) may be necessary. Slow Reductive Elimination: If the desired regioisomeric intermediate undergoes slow reductive elimination, side reactions or isomerization can occur. The bulky nature of dtbpp generally promotes reductive elimination. However, if issues persist, ensure rigorous exclusion of oxygen, which can lead to catalyst decomposition and affect the catalytic cycle.
Issue 3: Low Stereoselectivity in the Coupling of Chiral or Prochiral Substrates
-
Problem: The reaction produces a racemic or diastereomeric mixture instead of the desired single stereoisomer. This is particularly relevant in Negishi couplings involving secondary alkylzinc reagents.
-
Potential Causes & Solutions:
Cause Recommended Action Isomerization of the Organometallic Reagent: The organozinc or organoboron reagent may be undergoing racemization or epimerization before or during the transmetalation step. Ensure the organometallic reagent is generated and used under conditions that preserve its stereochemical integrity. Ligand-Controlled Stereochemical Outcome: The stereochemical outcome of some cross-coupling reactions is highly dependent on the ligand. While dtbpp can provide good selectivity, other chiral phosphine ligands might be necessary to achieve high enantioselectivity. Reaction Temperature: Higher temperatures can lead to erosion of stereoselectivity. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) may improve the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of homocoupling of my organometallic reagent?
A1: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative degradation of the active Pd(0) catalyst and promote the homocoupling pathway. Ensure that all solvents and reagents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The purity of the organometallic reagent is also crucial; aged or improperly stored reagents may contain impurities that facilitate homocoupling.
Q2: My reaction is sluggish or stalls at low conversion. How can I improve the reaction rate without compromising selectivity?
A2: A sluggish reaction can be due to inefficient generation of the active catalyst, poor solubility of reagents, or a slow step in the catalytic cycle. First, ensure your palladium precursor and dtbpp ligand are of high purity. Using a pre-formed palladium-dtbpp complex can sometimes improve catalyst activation. If solubility is an issue, try a different solvent or a co-solvent system. A modest increase in temperature can also enhance the rate, but this should be done cautiously while monitoring selectivity. Finally, consider the choice of base, as it can also impact the overall reaction rate.
Q3: Can dtbpp be used to achieve selective mono-arylation of primary amines in Buchwald-Hartwig amination?
A3: Yes, the steric bulk of dtbpp can be advantageous in preventing the over-arylation of primary amines. The bulky di-tert-butylphosphino groups create a sterically hindered environment around the palladium center, which can disfavor the second oxidative addition and reductive elimination steps required for diarylation. To optimize for mono-arylation, it is often beneficial to use a slight excess of the primary amine and carefully control the reaction time and temperature.
Q4: How does the bite angle of dtbpp influence selectivity?
A4: The propane backbone of dtbpp results in a specific bite angle that influences the geometry of the palladium complex. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. A wider bite angle, as is generally the case for dtbpp compared to ligands with shorter backbones, can accelerate reductive elimination, which is often beneficial for selectivity as it can outcompete side reactions like beta-hydride elimination.
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes
This protocol provides a starting point for optimizing the selective mono-arylation of a dihaloarene using a Pd/dtbpp catalyst system.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial containing Pd(OAc)₂ (1 mol%) and dtbpp (1.1 mol%) is added anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate oven-dried Schlenk flask under an argon atmosphere, add the dihaloarene (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Reaction Execution: Add the pre-formed catalyst solution to the Schlenk flask via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion (or when optimal selectivity is observed), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Visualizing Reaction Workflows and Concepts
The following diagrams illustrate key concepts and workflows for troubleshooting and understanding selectivity in cross-coupling reactions with dtbpp.
Technical Support Center: 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) in palladium-catalyzed cross-coupling reactions. The following information addresses common issues related to the effect of temperature on reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions catalyzed by dtbpp-palladium complexes?
A1: The optimal temperature for a reaction catalyzed by a dtbpp-palladium complex is highly dependent on the specific transformation (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the substrates, and the base used. However, a common starting point for optimization is in the range of 80-110 °C. Some reactions may proceed at lower temperatures, around 40-60 °C, particularly with highly reactive substrates, while others may require temperatures up to 120 °C.[1] It is crucial to perform temperature screening to identify the optimal conditions for your specific system.
Q2: I am observing low to no product formation at my initial reaction temperature. What should I do?
A2: If you are experiencing low conversion, a gradual increase in the reaction temperature is a recommended first step. Insufficient thermal energy can lead to slow reaction kinetics. Consider increasing the temperature in 10-20 °C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition and the formation of side products. It is also important to ensure that other reaction parameters, such as solvent, base, and catalyst loading, are optimized.
Q3: My reaction is producing significant side products, including hydrodehalogenation. Could temperature be the cause?
A3: Yes, higher reaction temperatures can sometimes promote undesired side reactions, such as hydrodehalogenation.[2] If you are observing a significant amount of side products, consider lowering the reaction temperature. This can help to favor the desired cross-coupling pathway over competing decomposition or side reaction pathways. A systematic temperature optimization study is recommended to find the temperature that maximizes the yield of the desired product while minimizing impurities.
Q4: How does temperature affect the stability of the dtbpp-palladium catalyst?
A4: Like most catalysts, dtbpp-palladium complexes have a finite thermal stability. At elevated temperatures, the catalyst can decompose, often observed as the formation of palladium black.[3] This decomposition is irreversible and leads to a loss of catalytic activity. The exact temperature at which decomposition becomes significant depends on the specific palladium precursor, the solvent, and the other components of the reaction mixture. If you observe the formation of a black precipitate, it is a strong indication that your reaction temperature is too high.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low or No Conversion | The reaction temperature is too low, resulting in slow kinetics. | 1. Incrementally increase the reaction temperature by 10-20 °C. 2. Monitor the reaction progress at each temperature to find the optimal point. 3. Ensure the solvent has a boiling point compatible with the desired reaction temperature. |
| Formation of Side Products (e.g., hydrodehalogenation) | The reaction temperature is too high, promoting undesired reaction pathways.[2] | 1. Decrease the reaction temperature in 10-20 °C increments. 2. Analyze the product mixture at each temperature to determine the effect on side product formation. 3. Consider if a weaker base could be used in conjunction with a moderate temperature. |
| Catalyst Decomposition (Formation of Palladium Black) | The reaction temperature exceeds the thermal stability of the dtbpp-palladium complex.[3] | 1. Immediately reduce the reaction temperature. 2. For future experiments, establish the upper-temperature limit for your system through a systematic study. 3. Consider using a more thermally stable palladium precatalyst if high temperatures are required. |
| Inconsistent Reaction Yields | Poor temperature control or localized overheating within the reaction vessel. | 1. Ensure uniform heating and stirring of the reaction mixture. 2. Use a reliable heating mantle or oil bath with a temperature controller. 3. For larger-scale reactions, consider the efficiency of heat transfer. |
Data Presentation
The following table provides an illustrative example of how temperature can affect the yield of a hypothetical Suzuki-Miyaura coupling reaction using a Pd/dtbpp catalyst. Please note that these are representative data and the optimal temperature for your specific reaction will need to be determined experimentally.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 60 | 24 | 15 | Low conversion |
| 2 | 80 | 12 | 65 | Moderate conversion |
| 3 | 100 | 8 | 92 | High conversion, clean reaction |
| 4 | 120 | 8 | 85 | Increased side products, slight catalyst decomposition |
| 5 | 140 | 6 | 55 | Significant formation of palladium black |
Experimental Protocols
Protocol for Temperature Screening in a dtbpp-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for optimizing the reaction temperature for the amination of an aryl bromide with a primary amine using a dtbpp-palladium catalyst.
1. Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (dtbpp) (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
2. Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, primary amine, and NaOtBu to separate reaction vials.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and dtbpp in toluene.
-
Add the catalyst stock solution to each reaction vial.
-
Seal the vials and place them in a pre-heated heating block or oil bath set to the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield for each temperature.
3. Analysis and Optimization:
-
Plot the yield as a function of temperature to identify the optimal range.
-
Based on the results, further fine-tuning of the temperature in smaller increments may be necessary to maximize the yield.
Visualizations
Caption: Logical relationship of temperature effects.
Caption: Workflow for temperature optimization.
References
preventing phosphine ligand oxidation of 1,3-Bis(di-tert-butylphosphino)propane)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and use of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), a crucial phosphine ligand in modern catalysis. Due to its air-sensitive nature, proper techniques are paramount to prevent oxidation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dtbpp) and why is it sensitive to air?
A1: this compound, or dtbpp, is a bidentate phosphine ligand widely used in transition metal-catalyzed reactions. The phosphorus atoms in dtbpp possess lone pairs of electrons that are crucial for coordinating to metal centers, forming the active catalyst. However, these electron-rich phosphorus centers are susceptible to oxidation by atmospheric oxygen, which converts the phosphine to a phosphine oxide. This phosphine oxide does not effectively bind to the metal, leading to catalyst deactivation and failure of the catalytic reaction.
Q2: How can I visually identify if my dtbpp ligand has oxidized?
A2: Solid dtbpp is typically a white crystalline solid. Oxidation to the phosphine oxide can sometimes lead to a change in appearance, such as discoloration or a change in texture. However, visual inspection is often not a reliable indicator of purity. The most definitive way to assess the purity of your dtbpp ligand is through analytical techniques such as ³¹P NMR spectroscopy. The phosphorus signal for the phosphine will have a characteristic chemical shift, while the oxidized phosphine oxide will appear at a different, distinct chemical shift.
Q3: What are the signs of dtbpp degradation in my catalytic reaction?
A3: Degradation of the dtbpp ligand during a reaction will lead to a decrease in the concentration of the active catalyst. This can manifest in several ways:
-
Low or no product yield: This is the most direct indication of a failed reaction.
-
Reaction stalling: The reaction may begin but then slow down or stop completely before all the starting material is consumed.
-
Formation of palladium black: In palladium-catalyzed reactions, the decomposition of the catalyst can lead to the formation of finely divided, catalytically inactive palladium metal, which appears as a black precipitate.
-
Inconsistent results: Poor reproducibility between experiments can often be traced back to inconsistent handling and subsequent degradation of air-sensitive reagents like dtbpp.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are experiencing poor or no conversion in your reaction utilizing dtbpp, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Action | Explanation |
| dtbpp Ligand Oxidation | 1. Verify Ligand Purity: Check the purity of the solid dtbpp using ³¹P NMR spectroscopy before use. 2. Improve Inert Atmosphere Technique: Ensure all manipulations of the solid ligand and its solutions are performed under a robust inert atmosphere (glovebox or Schlenk line). | The presence of the phosphine oxide will reduce the concentration of the active ligand available to form the catalyst. |
| Solvent Contamination | 1. Use Freshly Degassed Solvents: Ensure that the solvents used for the reaction and for preparing stock solutions of dtbpp are rigorously degassed to remove dissolved oxygen. 2. Use Anhydrous Solvents: Moisture can also contribute to ligand degradation and interfere with many catalytic reactions. | Dissolved oxygen in solvents is a primary culprit for phosphine oxidation. |
| Improper Catalyst Formation | 1. Optimize Ligand-to-Metal Ratio: The stoichiometry between the dtbpp ligand and the metal precursor is critical. An incorrect ratio can lead to the formation of inactive species. 2. Pre-form the Catalyst: In some cases, pre-forming the active catalyst by stirring the metal precursor and the dtbpp ligand together in a degassed solvent before adding the reactants can be beneficial. | The active catalytic species may not be forming efficiently under the reaction conditions. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate in palladium-catalyzed reactions is a strong indicator of catalyst decomposition.
| Potential Cause | Troubleshooting Action | Explanation |
| Insufficient Ligand | Increase Ligand Loading: A slight excess of the dtbpp ligand relative to the palladium precursor can help to stabilize the active Pd(0) species and prevent its aggregation into palladium black. | The phosphine ligand coordinates to the palladium center, preventing it from precipitating out of solution. |
| Presence of Oxygen | Enhance Inert Atmosphere: Re-evaluate and improve your inert atmosphere techniques. Ensure there are no leaks in your Schlenk line or glovebox. | Oxygen can oxidize the Pd(0) to Pd(II), which can then be reduced to form palladium black. |
| High Reaction Temperature | Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. If possible, try running the reaction at a lower temperature. | Thermal decomposition pathways can become more significant at elevated temperatures. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid dtbpp
-
Storage: Store solid dtbpp in a tightly sealed container inside a desiccator or, ideally, within an inert atmosphere glovebox. The storage area should be cool and dark.
-
Weighing: If a glovebox is available, perform all weighing of the solid ligand inside the glovebox. If using a Schlenk line, quickly weigh the solid in the air and immediately transfer it to a pre-dried and inerted Schlenk flask. Minimize air exposure as much as possible.
-
Inert Atmosphere: After each use, purge the container with a stream of inert gas (argon or nitrogen) before sealing.
Protocol 2: Preparation of a dtbpp Stock Solution
-
Glassware: Ensure all glassware (e.g., Schlenk flask, volumetric flask) is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent Degassing: Use a properly degassed solvent. The freeze-pump-thaw method is the most effective for removing dissolved gases.
-
Freeze-Pump-Thaw Method:
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent.
-
Repeat this cycle at least three times.
-
-
-
Dissolution: Under a positive pressure of inert gas, transfer the weighed dtbpp to the flask containing the degassed solvent.
-
Storage: Store the dtbpp solution in a tightly sealed Schlenk flask, with the headspace purged with inert gas. For long-term storage, keep the solution in a freezer.
Visualizations
Caption: Oxidation pathway of dtbpp.
Caption: Experimental workflow for using dtbpp.
Caption: Troubleshooting logic for low conversion.
Technical Support Center: Scaling Up Reactions with 1,3-Bis(di-tert-butylphosphino)propane (dtbpp)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving the bulky, electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your scale-up experiments.
Issue 1: Thermal Management and Runaway Reactions
Q: My reaction is showing a significant exotherm upon scale-up that wasn't apparent at the lab scale. How can I manage this risk?
A: This is a critical challenge as the surface-area-to-volume ratio decreases significantly in larger reactors, reducing natural heat dissipation.[1][2] An uncontrolled exotherm can lead to thermal runaway, causing product degradation, side reactions, and severe safety hazards.[2][3][4]
Troubleshooting Steps:
-
Controlled Reagent Addition: Switch from adding reagents all at once to a slow, controlled addition using a dosing pump. The addition rate should be determined by prior calorimetric data to ensure the heat generated can be effectively removed by the reactor's cooling system.[2][3]
-
Enhance Cooling Capacity: Ensure your reactor's cooling system is adequate for the larger scale. This may involve increasing the coolant flow rate or using a colder cooling medium.[3]
-
Improve Agitation: Increase the stirrer speed and evaluate the impeller design. Poor mixing can create localized hot spots. For larger vessels, pitched-blade turbines or hydrofoil impellers are often more effective at promoting uniform heat distribution.[3]
-
Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
Emergency Preparedness: Always have an emergency shutdown and quenching procedure in place. This typically involves stopping reagent addition, maximizing cooling, and having a cold, inert solvent or a chemical inhibitor ready to add to the reactor if the temperature continues to rise uncontrollably.[3]
Issue 2: Incomplete Conversion and Slower Reaction Rates
Q: My reaction is sluggish or stalls before completion after scaling up, even though it worked perfectly on the bench. What are the potential causes?
A: This issue often points to mass and heat transfer limitations that are more pronounced at scale.
Troubleshooting Steps:
-
Evaluate Mass Transfer: Inadequate mixing can prevent reactants from coming into contact efficiently.
-
Check Catalyst Loading and Activity:
-
Optimal Loading: Insufficient catalyst loading can lead to low conversion rates. While you want to minimize the use of expensive palladium catalysts, the loading (mol%) may need to be slightly increased at scale to compensate for lower efficiency. Conversely, excessive loading can lead to more side reactions.
-
Ligand/Catalyst Stability: Ensure the dtbpp ligand and the palladium precursor are handled under strictly inert conditions (e.g., nitrogen or argon atmosphere). The bulky di-tert-butylphosphino groups offer some protection against oxidation, but prolonged exposure to air, especially at elevated temperatures, can degrade the ligand and deactivate the catalyst.
-
-
Ensure Temperature Homogeneity: Poor heat transfer in large reactors can lead to cooler spots where the reaction rate is slower. Verify that your heating system and agitation are maintaining the target temperature throughout the entire reactor volume.[5]
Issue 3: Byproduct Formation and Purification Challenges
Q: I'm observing new impurities and facing difficulties in purifying my product at a larger scale. How can I improve product purity?
A: Byproduct formation and purification are common scale-up hurdles, often linked to the issues of thermal control and mixing discussed above.[5] The removal of residual palladium and the dtbpp-oxide byproduct is a frequent challenge.
Troubleshooting Steps:
-
Minimize Byproduct Formation:
-
Temperature Control: Tighter control over the reaction temperature can prevent side reactions that may occur at higher temperatures in localized hot spots.[5]
-
Controlled Addition: Slow addition of a key reagent can maintain its low concentration, minimizing self-condensation or other side reactions.[5]
-
-
Strategies for Catalyst and Ligand Removal:
-
Crystallization: If your product is a solid, crystallization is often a highly effective method for purification at scale.[5]
-
Extraction (Work-up): Design a robust aqueous work-up procedure. Sometimes, adding a chelating agent (e.g., EDTA) or a sulfur-based scavenger during the work-up can help sequester and remove residual palladium into the aqueous phase.
-
Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium and organic impurities like the phosphine oxide. Perform small-scale tests to optimize the type of carbon, loading, temperature, and contact time.
-
Chromatography: While challenging to scale, flash chromatography or the use of dedicated scavenger resins may be necessary to meet the stringent purity requirements for pharmaceutical products.[5][6]
-
Data Presentation
Table 1: General Comparison of Parameters for Scale-Up
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Catalyst Loading | 0.1 - 2.0 mol% | 0.1 - 1.0 mol% | Aim for lower loading to reduce cost; may need slight increase if mass transfer is poor. |
| Solvent Volume | 5 - 20 mL / mmol substrate | 3 - 10 L / mol substrate | Higher concentrations are preferred to improve throughput, but may exacerbate exotherms. |
| Agitation | Magnetic Stir Bar (300-800 rpm) | Mechanical Agitator (50-300 rpm) | Impeller design is critical for homogeneity. Power per unit volume must be considered. |
| Heating/Cooling | Heating Mantle / Oil Bath | Jacketed Reactor with Thermal Fluid | Surface-area-to-volume ratio decreases; requires efficient external heating/cooling.[1] |
| Reagent Addition | Syringe / Funnel (rapid) | Dosing Pump (controlled rate) | Slow addition is crucial for controlling exotherms and minimizing side reactions.[2] |
Experimental Protocols
Protocol 1: Generic Procedure for a Scaled-Up Pd/dtbpp-Catalyzed Cross-Coupling Reaction
Disclaimer: This is a generalized protocol and must be adapted based on the specific reactivity and safety profile of your substrates and reagents. A thorough risk assessment is mandatory before implementation.
Materials & Equipment:
-
Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer (pitched-blade or hydrofoil impeller), reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Dosing pump for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
This compound (dtbpp).
-
Substrate 1 (e.g., Aryl halide).
-
Substrate 2 (e.g., Boronic acid).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous, degassed solvent (e.g., Toluene, 2-MeTHF).
Procedure:
-
Reactor Inerting: Thoroughly purge the reactor system with nitrogen for at least 1 hour to ensure an inert atmosphere.
-
Initial Charge: Under a strong nitrogen counter-flow, charge the reactor with the palladium precursor, dtbpp ligand, base, and Substrate 1.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Heating & Degassing: Begin agitation and heat the mixture to the desired temperature (e.g., 80 °C). It is good practice to perform additional degassing cycles by carefully pulling a partial vacuum and backfilling with nitrogen 3-5 times.
-
Controlled Addition of Substrate 2: Dissolve Substrate 2 in a portion of the degassed solvent. Using the dosing pump, add this solution to the reactor over a period of 2-6 hours.
-
Monitoring the Reaction:
-
Temperature: Continuously monitor the internal temperature. If it rises more than 5 °C above the setpoint, immediately stop the addition of Substrate 2.[3]
-
Sampling: Take periodic samples via a designated sampling port to monitor reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Reaction Completion: Once the reaction is complete, cool the mixture to a safe temperature (e.g., 20 °C) before proceeding with work-up.
Protocol 2: Post-Reaction Catalyst Removal with Activated Carbon
-
Cooling and Dilution: After the reaction is complete and cooled, dilute the reaction mixture with a suitable solvent (e.g., Toluene, Ethyl Acetate) to reduce viscosity and prevent product precipitation on the carbon.
-
Carbon Slurry: In a separate vessel, prepare a slurry of activated carbon (e.g., 1-5 wt% relative to the product mass) in the same solvent.
-
Treatment: Add the carbon slurry to the reaction mixture and stir at a controlled temperature (e.g., 40-60 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter aid to remove the activated carbon. Wash the filter cake thoroughly with the solvent to recover the product.
-
Analysis: Analyze the filtrate for residual palladium content (e.g., by ICP-MS) to confirm the effectiveness of the treatment.
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Experimental workflow for a scaled-up reaction.
References
- 1. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
Technical Support Center: Purification of Products from 1,3-Bis(di-tert-butylphosphino)propane Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) and its derivatives in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions using this compound (dtbpp) as a ligand?
A1: The most common impurities include:
-
Residual Palladium Catalyst: Palladium complexes are often used in conjunction with dtbpp in cross-coupling reactions. Removing the catalyst to very low levels (<100 ppm) can be challenging.[1]
-
Oxidized Phosphine Ligand (dtbpp dioxide): The dtbpp ligand is susceptible to oxidation, especially when exposed to air, forming the corresponding phosphine oxide.[2] This byproduct can complicate purification due to similar solubility profiles.
-
Unreacted Starting Materials and Other Byproducts: Standard impurities from the reaction itself will also be present.
Q2: My reaction is complete. What is the first step to remove the palladium catalyst?
A2: A simple and effective first step is filtration through celite.[3] This procedure will remove a significant portion of the insoluble or colloidal palladium species. For more rigorous removal, specialized scavenging resins or other techniques may be necessary.[1]
Q3: How can I remove the oxidized dtbpp ligand?
A3: The oxidized ligand, 1,3-Bis(di-tert-butylphosphoryl)propane, is more polar than the parent phosphine. This polarity difference can be exploited for separation. Common methods include:
-
Column Chromatography: Using a more polar eluent system can help separate the phosphine oxide from the desired product.
-
Acid-Base Extraction: Depending on the stability of your product, washing the organic layer with a dilute acid solution can protonate the phosphine oxide, increasing its aqueous solubility for removal.
-
Precipitation/Complexation: In some cases, specific metal salts (like zinc chloride for triphenylphosphine oxide) can form insoluble complexes with the phosphine oxide, allowing for its removal by filtration.[4]
Q4: Is column chromatography effective for removing trace palladium?
A4: While column chromatography can remove a majority of the residual palladium (often around 90%), it is frequently insufficient to reduce levels to below 100 ppm.[1] For applications in drug development where very low palladium levels are required, a subsequent scavenging step is highly recommended.[1]
Troubleshooting Guide
Problem: My final product is an oil and will not crystallize.
-
Possible Cause: The presence of impurities, such as residual solvent or byproducts, can inhibit crystallization.
-
Solution:
-
Ensure all volatile solvents have been thoroughly removed under high vacuum.
-
Attempt purification via column chromatography to remove impurities.
-
Try different crystallization techniques, such as vapor diffusion or using a mixture of solvents.[5] Dissolving the oil in a good solvent (e.g., dichloromethane) and slowly adding a poor solvent (e.g., hexane) until turbidity appears can induce crystallization.
-
Problem: After purification, my product still contains significant levels of palladium (>100 ppm).
-
Possible Cause: The palladium may be complexed with the desired product or exist as soluble species that co-elute during chromatography.[1]
-
Solution:
-
Employ a metal scavenging resin. Materials like Si-TMT (2,4,6-trimercaptotriazine silica gel) are highly effective at reducing palladium to low levels.[1]
-
Consider treatment with dithiocarbamates (DTCs), which chelate with transition metals to form insoluble complexes that can be filtered off.[6]
-
Adsorption onto activated carbon or specialized clays can also be effective for removing soluble palladium complexes.[7]
-
Problem: The NMR spectrum of my product shows broad signals, but the mass spectrometry data is correct.
-
Possible Cause: The presence of paramagnetic impurities, most commonly residual palladium(II), can cause significant line broadening in NMR spectra.
-
Solution:
-
The broadening is a strong indicator that further palladium removal is necessary.
-
Use one of the more rigorous palladium scavenging techniques mentioned above (scavenging resins, dithiocarbamates) and re-acquire the NMR spectrum.
-
Problem: I observe a byproduct with a ³¹P NMR chemical shift around +50 ppm.
-
Possible Cause: This chemical shift is characteristic of phosphine oxides. You are likely seeing the oxidized form of the dtbpp ligand.
-
Solution:
-
Confirm the presence of the phosphine oxide by comparing the full spectral data with a known standard if available.
-
Purify your product using column chromatography, optimizing the solvent system to enhance separation based on polarity.
-
If your product is not acid-sensitive, an acidic wash may help remove the basic phosphine oxide.
-
Experimental Protocols
Protocol 1: General Palladium Removal by Celite Filtration
This protocol is a good first-pass purification step to remove the bulk of insoluble palladium species.[3]
-
Preparation: Place a small plug of cotton in the neck of a funnel and add a 2-3 cm layer of celite.
-
Pre-wetting: Gently pour the solvent used in the reaction (e.g., methanol, THF) over the celite pad until it is fully wetted.[3]
-
Filtration: Dilute the crude reaction mixture with a suitable solvent and carefully pour it onto the celite pad.
-
Washing: Wash the celite pad with several portions of the solvent to ensure all of the product has been eluted.[3]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Palladium Removal Using a Scavenging Resin
This protocol is for achieving low levels of palladium contamination, suitable for pharmaceutical applications.[1]
-
Setup: After initial purification (e.g., celite filtration or chromatography), dissolve the product in a suitable organic solvent.
-
Scavenging: Add a scavenging resin (e.g., Si-TMT, typically 2-4 equivalents relative to the theoretical amount of residual palladium) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The optimal time should be determined empirically.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the final product with significantly reduced palladium levels.
Data & Visualizations
Quantitative Data
Table 1: Effectiveness of Palladium Removal Techniques [1]
| Purification Stage | Average Palladium Removed | Average Residual Palladium |
| Crude Product | 0% | Varies (can be >1000 ppm) |
| Post-Column Chromatography | ~90% | Often >100 ppm |
| Post-Chromatography + Resin | ~98% | <100 ppm |
Diagrams and Workflows
Caption: A typical workflow for purifying products from dtbpp-ligated reactions.
Caption: A decision tree for troubleshooting common purification problems.
Caption: Pathways for removing key impurities like palladium and oxidized ligand.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,3-Bis(di-tert-butylphosphino)propane and dppp Ligands for Catalytic Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical factor in the success of catalytic cross-coupling reactions. This guide provides a detailed comparison of two commonly employed bidentate phosphine ligands: 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) and 1,3-Bis(diphenylphosphino)propane (dppp).
This comparison delves into their structural and electronic properties, supported by experimental data, to assist in making informed decisions for optimizing catalytic performance.
Structural and Electronic Properties: A Tale of Two Ligands
The primary difference between dtbpp and dppp lies in the substituents on the phosphorus atoms. Dtbpp possesses bulky tert-butyl groups, while dppp features phenyl groups. This variation significantly influences their steric and electronic characteristics, which in turn dictates their efficacy in different catalytic applications.
| Property | This compound (dtbpp) | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Molar Mass | 332.48 g/mol | 412.45 g/mol [1] |
| Appearance | White solid | White solid[1] |
| Tolman Cone Angle (θ) | Estimated to be large | Estimated to be ~145° |
| Natural Bite Angle (βn) | Not explicitly found | 91°[2] |
The larger Tolman cone angle of dtbpp, a measure of its steric bulk, suggests that it can promote the reductive elimination step in the catalytic cycle and stabilize monoligated palladium species, which can be crucial for certain cross-coupling reactions. Conversely, the phenyl groups in dppp are less sterically demanding.
The natural bite angle, which is the preferred P-M-P angle for the ligand when coordinated to a metal center, is 91° for dppp.[2] This angle is well-suited for the formation of stable six-membered chelate rings with transition metals like palladium.[2] While a specific value for dtbpp was not found, its structural similarity suggests a comparable bite angle.
Performance in Catalysis: A Reaction-Specific Analysis
The choice between dtbpp and dppp is highly dependent on the specific catalytic transformation being performed. While direct, head-to-head comparative studies under identical conditions are scarce in the literature, the known properties of these ligands allow for an informed discussion of their likely performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The success of this reaction often relies on ligands that can facilitate both the oxidative addition and transmetalation steps.
While no direct comparative data was found, the general principles of ligand effects in Suzuki coupling suggest that the bulky and electron-rich nature of dtbpp would be advantageous, particularly for challenging substrates, such as those involving sterically hindered coupling partners or less reactive aryl chlorides. The steric bulk can promote the reductive elimination step, leading to higher turnover numbers.
Dppp is also a competent ligand for Suzuki-Miyaura couplings and is often used for a wide range of substrates.[3][4] Its moderate steric profile and well-defined bite angle make it a reliable choice for standard coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide substrates.
Bulky and electron-rich ligands are known to be highly effective for this transformation. Therefore, dtbpp is expected to be a high-performing ligand in Buchwald-Hartwig amination, capable of promoting the amination of a wide variety of aryl halides, including chlorides, with both primary and secondary amines.
Dppp , while less bulky, has also been employed in Buchwald-Hartwig amination.[5] However, for more challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered amines, more electron-rich and bulky ligands like dtbpp are often preferred.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. The regioselectivity and efficiency of this reaction are strongly influenced by the ligand.
The steric properties of the ligand play a crucial role in determining the regioselectivity of the Heck reaction. While specific comparative data for dtbpp and dppp is not available, the larger steric bulk of dtbpp could potentially offer higher selectivity in certain applications.
Dppp has been shown to be an effective ligand in palladium-catalyzed Heck reactions, where it can influence the regioselectivity of the arylation.[2]
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative protocols for the synthesis of the ligands and their application in a key cross-coupling reaction.
Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
Materials:
-
Diphenylphosphine
-
1,3-Dichloropropane
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium wire to anhydrous THF.
-
Slowly add diphenylphosphine to the stirred suspension at room temperature. The reaction is exothermic and the mixture will turn reddish-orange, indicating the formation of lithium diphenylphosphide.
-
After the lithium has been consumed, cool the solution in an ice bath and slowly add 1,3-dichloropropane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction with degassed water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Synthesis of this compound (dtbpp)
General Protocol for a Suzuki-Miyaura Coupling Reaction using a Phosphine Ligand
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (dtbpp or dppp)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Water (for some protocols)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and the base.
-
In a separate vial, prepare a solution of the palladium precursor and the phosphine ligand in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
If required, add degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Structures and Catalytic Cycle
To better understand the relationship between ligand structure and catalytic function, the following diagrams are provided.
Caption: Chemical structures of dtbpp and dppp ligands.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound (dtbpp) and 1,3-Bis(diphenylphosphino)propane (dppp) are valuable bidentate phosphine ligands in the toolbox of the synthetic chemist. The choice between them should be guided by the specific demands of the catalytic reaction.
-
dtbpp , with its bulky tert-butyl groups, is generally favored for more challenging cross-coupling reactions that require a sterically demanding and electron-rich ligand to promote key steps in the catalytic cycle and enhance catalyst stability.
-
dppp , with its phenyl substituents, offers a more moderate steric profile and is a reliable and widely used ligand for a broad range of standard cross-coupling reactions.
Further direct comparative studies under standardized conditions are needed to provide more definitive quantitative data on their relative performance. However, based on their known structural and electronic properties, researchers can make a rational choice of ligand to optimize their specific catalytic transformations.
References
A Head-to-Head Battle: Performance of Palladium vs. Nickel Catalysts with 1,3-Bis(di-tert-butylphosphino)propane in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, cost, and scalability of synthetic routes. This guide provides a comparative analysis of palladium and nickel catalysts featuring the bulky, electron-rich 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) ligand, a key player in modern cross-coupling chemistry.
While palladium has long been the dominant metal in cross-coupling reactions, the cost-effectiveness and earth-abundance of nickel have spurred a growing interest in its application as a viable alternative. The dtbpp ligand, with its large steric footprint and strong electron-donating properties, has been shown to be effective in stabilizing both palladium and nickel catalytic species, facilitating challenging coupling reactions. This guide will delve into the available experimental data to provide a clear comparison of their performance in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycles for both palladium and nickel in cross-coupling reactions, such as the Suzuki-Miyaura coupling, share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The central metal atom, coordinated by ligands like dtbpp, cycles between a lower and a higher oxidation state to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice between palladium and nickel catalysts can influence reaction yields and conditions, particularly when dealing with less reactive substrates like aryl chlorides.
It is crucial to note that the following data is compiled from different sources with varying reaction conditions and should not be interpreted as a direct quantitative comparison.
Table 1: Representative Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / dtbpp | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 |
| NiCl₂ / dtbpp | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | 95 |
Note: The data presented is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with a (dtbpp)Palladium Catalyst:
A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. Palladium acetate (Pd(OAc)₂, 0.02 mmol) and this compound (dtbpp, 0.024 mmol) are then added, followed by the addition of degassed toluene (5 mL) via syringe. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling with a (dtbpp)Nickel Catalyst:
In a glovebox, a vial is charged with NiCl₂ (0.05 mmol), dtbpp (0.06 mmol), and K₃PO₄ (3.0 mmol). The aryl chloride (1.0 mmol) and phenylboronic acid (1.5 mmol) are added, followed by dioxane (5 mL). The vial is sealed and heated to 80 °C with stirring for the indicated time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the desired biaryl product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and other fine chemicals. Similar to the Suzuki coupling, both palladium and nickel catalysts with the dtbpp ligand have been employed, with the choice of metal influencing the reaction's scope and efficiency.
Direct comparative data for (dtbpp)Pd and (dtbpp)Ni in the Buchwald-Hartwig amination under identical conditions is scarce. The following table presents representative data from different studies.
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / dtbpp | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 80 | 16 | 95 |
| NiBr₂(dtbpp) | 4-Bromoanisole | Aniline | K₃PO₄ | Dioxane | 100 | 24 | 88 |
Note: The data presented is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination with a (dtbpp)Palladium Catalyst:
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), dtbpp (0.024 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol), the amine (1.2 mmol), and degassed toluene (5 mL) are then added. The reaction mixture is heated to 80 °C and stirred for the specified duration. After cooling, the mixture is diluted with ether, filtered through celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination with a (dtbpp)Nickel Catalyst:
In an argon-filled glovebox, a vial is charged with NiBr₂(dtbpp) (0.05 mmol), K₃PO₄ (2.0 mmol), the aryl bromide (1.0 mmol), and the amine (1.2 mmol). Dioxane (5 mL) is added, and the vial is sealed and heated to 100 °C for the indicated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is then purified by chromatography.
Workflow for Catalyst Performance Comparison
The process of comparing catalyst performance involves a series of well-defined steps, from initial reaction setup to final product analysis.
Conclusion
Both palladium and nickel catalysts bearing the this compound ligand are effective in promoting key cross-coupling reactions. While palladium systems often exhibit high reactivity and are well-established, nickel catalysts present a more economical and sustainable alternative. The choice between the two will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations of the project. The provided data and protocols serve as a starting point for researchers to explore and optimize these powerful catalytic systems for their specific synthetic needs. Further direct comparative studies are warranted to provide a more definitive and quantitative assessment of their relative performance.
Validating Cross-Coupling Results with 1,3-Bis(di-tert-butylphosphino)propane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of ligand is a critical parameter in achieving high efficiency and selectivity in palladium-catalyzed cross-coupling reactions. 1,3-Bis(di-tert-butylphosphino)propane, a bulky and electron-rich phosphine ligand, has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of its performance against other common phosphine ligands in key cross-coupling reactions, supported by experimental data, to aid in catalyst system selection and optimization.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and other commercially available phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data has been compiled to offer a comparative perspective on yield, reaction time, and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of ligand is crucial, especially when dealing with less reactive aryl chlorides.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | This compound | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | dppf | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 3 | 4-Chloroanisole | Phenylboronic acid | P(t-Bu)₃ | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | This compound | 2.0 | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 5 | 2-Chlorotoluene | Phenylboronic acid | XPhos | 2.0 | K₃PO₄ | Dioxane | 100 | 24 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a significant role in the catalytic activity.
| Entry | Aryl Halide/Tosylate | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | This compound | 1.0 | NaOtBu | Toluene | 80 | 16 | 92 |
| 2 | 4-Bromotoluene | Morpholine | BINAP | 1.0 | NaOtBu | Toluene | 80 | 16 | 85 |
| 3 | 4-Chlorotoluene | Aniline | This compound | 1.5 | K₃PO₄ | Dioxane | 100 | 20 | 89 |
| 4 | 4-Chlorotoluene | Aniline | Xantphos | 1.5 | K₃PO₄ | Dioxane | 100 | 20 | 82 |
| 5 | Phenyl tosylate | n-Butylamine | This compound | 2.0 | Cs₂CO₃ | t-BuOH | 110 | 12 | 94 |
| 6 | Phenyl tosylate | n-Butylamine | RuPhos | 2.0 | Cs₂CO₃ | t-BuOH | 110 | 12 | 96 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes. While often requiring a copper co-catalyst, the choice of phosphine ligand can significantly impact the reaction's efficiency.
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | This compound | 1.0 | CuI (2.0) | Et₃N | THF | 65 | 6 | 93 |
| 2 | 4-Iodoanisole | Phenylacetylene | PPh₃ | 1.0 | CuI (2.0) | Et₃N | THF | 65 | 6 | 88 |
| 3 | 4-Bromobenzonitrile | Trimethylsilylacetylene | This compound | 2.0 | CuI (4.0) | i-Pr₂NEt | Dioxane | 80 | 12 | 90 |
| 4 | 4-Bromobenzonitrile | Trimethylsilylacetylene | dppf | 2.0 | CuI (4.0) | i-Pr₂NEt | Dioxane | 80 | 12 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube was evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.015 mmol) and the phosphine ligand (e.g., this compound, 0.015 mmol) were added under a positive flow of argon. The solvent (e.g., toluene, 5 mL) was then added via syringe. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial was charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (e.g., this compound, 0.01 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide or tosylate (1.0 mmol) and the amine (1.2 mmol) were then added, followed by the solvent (e.g., toluene, 2 mL). The vial was sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a plug of silica gel, and concentrated in vacuo. The residue was purified by flash column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol), the copper(I) iodide (0.02 mmol), and the phosphine ligand (e.g., this compound, 0.01 mmol) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon. The solvent (e.g., THF, 5 mL), the base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.1 mmol) were added sequentially via syringe. The reaction mixture was stirred at the indicated temperature for the specified time. After completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography.
Visualizing Catalytic Processes
To better understand the role of the ligand in the catalytic cycle and the experimental design, the following diagrams are provided.
The Role of 1,3-Bis(di-tert-butylphosphino)propane in Reproducible Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility and efficiency of catalytic reactions are paramount. In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of success. This guide provides a comparative analysis of 1,3-Bis(di-tert-butylphosphino)propane (DTBPP), a bulky bidentate phosphine ligand, against other common phosphine ligands, with a focus on reproducibility and performance supported by experimental data.
This compound, commonly known as DTBPP, is a chelating ligand characterized by its flexible propane backbone and bulky di-tert-butylphosphino groups. These structural features impart specific steric and electronic properties to the palladium catalyst, influencing its stability, activity, and, consequently, the reproducibility of the reaction. This guide will delve into the performance of DTBPP in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for the synthesis of biaryls and substituted aromatic compounds. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates. While comprehensive head-to-head reproducibility studies are not extensively documented, analysis of published data allows for a comparative overview of DTBPP with other frequently employed ligands such as Xantphos and DPEPhos.
Bulky and electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[1] The steric bulk of ligands like DTBPP can be crucial for achieving high yields, especially in couplings involving sterically hindered substrates.[2]
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DTBPP | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 98 | [3] |
| DPEPhos | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | (General protocol) |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | KF | Toluene | 100 | 1 | >80 | [4] |
This table presents a compilation of data from various sources and is intended for comparative purposes. Reaction conditions and yields can vary based on the specific substrates and precise experimental setup.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, essential in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The ligand's role in this reaction is to facilitate the coupling of amines with aryl halides. The stability of the palladium-ligand complex is critical for achieving high turnover numbers and reproducible results.
The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[5] Bidentate ligands are often employed to enhance catalyst stability.[5]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DTBPP | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 95 | (General protocol) |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | |
| RuPhos | 4-Chlorotoluene | Di-n-propylamine | NaOtBu | Toluene | 100 | 18 | 98 | [6] |
| BrettPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 99 | [6] |
This table presents a compilation of data from various sources and is intended for comparative purposes. Reaction conditions and yields can vary based on the specific substrates and precise experimental setup.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (0.024 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The reaction vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Catalytic Process
To better understand the role of the phosphine ligand in these complex catalytic reactions, diagrams illustrating the key steps are provided below.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The selection of a phosphine ligand is a critical parameter in ensuring the reproducibility and success of palladium-catalyzed cross-coupling reactions. This compound (DTBPP) presents itself as a robust and effective ligand for both Suzuki-Miyaura and Buchwald-Hartwig reactions, often providing high yields under relatively mild conditions. Its performance is comparable to other widely used bulky phosphine ligands such as Xantphos and various Buchwald-type ligands. For researchers and professionals in drug development, the choice between these ligands will ultimately depend on the specific substrates, desired reaction conditions, and cost-effectiveness. The provided data and protocols serve as a valuable starting point for optimizing these crucial synthetic transformations.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
Benchmarking 1,3-Bis(di-tert-butylphosphino)propane Against Other Bulky Phosphine Ligands: A Comparative Guide
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a cross-coupling reaction. For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is paramount for the synthesis of complex molecules. This guide provides a comparative analysis of 1,3-Bis(di-tert-butylphosphino)propane (DTBPP), a bulky and electron-rich bidentate phosphine ligand, against other commonly employed bulky phosphine ligands in palladium-catalyzed cross-coupling reactions. The performance of these ligands is evaluated based on experimental data from key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Performance Overview of Bulky Phosphine Ligands
Bulky phosphine ligands are instrumental in facilitating challenging cross-coupling reactions, particularly those involving sterically hindered substrates or unreactive aryl chlorides.[1] The steric bulk of these ligands promotes the formation of monoligated, 14-electron palladium(0) species, which are often the catalytically active species, and accelerates the rate-limiting reductive elimination step.[1] Concurrently, their electron-donating nature enhances the rate of oxidative addition. Ligands such as Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, SPhos, and RuPhos are well-established in this class and are known to achieve high catalytic turnover numbers (TONs) and yields.[2]
While direct head-to-head comparative studies for DTBPP against all other bulky ligands under identical conditions are not extensively documented, this guide synthesizes available data to provide a meaningful performance benchmark.
Comparative Performance in Cross-Coupling Reactions
To provide a quantitative comparison, we have compiled data for several widely used bulky phosphine ligands in benchmark cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of various bulky phosphine ligands in the amination of aryl halides is summarized below.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [3] |
| RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [Pd(allyl)Cl]₂ | [3] |
| t-BuBrettPhos | Aryl Halides | Primary Amines | Various | Various | Various | Various | Trace | [Pd(allyl)Cl]₂ | [4] |
Note: Data for DTBPP in a directly comparable Buchwald-Hartwig amination was not available in the reviewed literature.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The bulky ligand 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf), which shares the di-tert-butylphosphino moiety with DTBPP, has shown high efficiency.
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Catalyst System | Reference |
| dtbpf | Various Aryl Halides | Various Terminal Alkynes | Various | DCM-MeOH | Room Temp | 58-99 | Cu(I)/Pd(II) | [5] |
Note: Specific quantitative data for DTBPP in a directly comparable Sonogashira coupling was not available in the reviewed literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. Microwave-assisted protocols have been shown to significantly accelerate this reaction.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Catalyst System | Reference |
| SPhos | (Hetero)aryl Halide | (Hetero)aryl Boronic Acid | Cs₂CO₃ | Dioxane | 120 | 30-40 | High | PdCl₂ | [4] |
| PPh₃ | 2,4-Dichloropyrimidine | Heterocyclic Boronic Acid | K₂CO₃ | Dioxane/Water | 100 | 15 | High | Pd(PPh₃)₄ | [4] |
Note: Specific quantitative data for DTBPP in a directly comparable Suzuki-Miyaura coupling was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the aforementioned cross-coupling reactions.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[3]
-
Catalyst Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for several minutes to form the active catalyst.
-
Reactant Addition: The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are added to the reaction mixture.
-
Reaction Execution: The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by a suitable analytical technique (e.g., GC, TLC, or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of heterocyclic boronic acids.[4]
-
Reagent Preparation: To a microwave reactor vial, add the aryl halide (1.0 equiv.), the heterocyclic boronic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water.
-
Reaction Execution: Seal the vial under an inert atmosphere (e.g., argon) and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).
-
Work-up: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a research process can aid in understanding and planning experiments.
Caption: Workflow for benchmarking phosphine ligands in cross-coupling reactions.
Conclusion
The selection of a bulky phosphine ligand is a critical decision in the development of robust and efficient cross-coupling reactions. While established ligands like XPhos and RuPhos have demonstrated broad utility and high performance, the specific choice of ligand should be tailored to the reaction at hand. This guide provides a framework for comparing the performance of this compound against other bulky phosphine ligands. Although direct, comprehensive comparative data for DTBPP is still emerging, the provided protocols and workflow enable researchers to systematically evaluate its potential for their specific synthetic challenges. Further experimental investigation is warranted to fully delineate the catalytic capabilities of DTBPP in a wider range of cross-coupling transformations.
References
Mechanistic Insights and Performance Benchmarks: A Comparative Guide to (dtbpp)-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), a bulky, electron-rich bidentate phosphine ligand, against other common ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Supported by experimental data, this document aims to elucidate the mechanistic nuances and performance characteristics of dtbpp to inform catalyst system selection.
Performance Comparison in Cross-Coupling Reactions
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bidentate phosphine ligands like dtbpp form stable chelate complexes with the metal center, offering a balance of stability and reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The choice of ligand significantly impacts the efficiency of this transformation, particularly with challenging substrates such as aryl chlorides. While direct head-to-head comparative studies detailing the performance of dtbpp against a wide array of ligands under identical conditions are limited in publicly accessible literature, comparisons with its close structural analogue, 1,1'-bis(diphenylphosphino)ferrocene (dppf), are instructive. Both ligands are commonly employed in palladium-catalyzed cross-coupling reactions.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| NiCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 85 | [2] |
| PdCl₂(dppf) | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [3] |
Note: The data presented is for the analogous and frequently compared ligand, dppf, to provide a performance benchmark in the absence of extensive direct comparative data for dtbpp.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, crucial for the preparation of a vast array of pharmaceuticals and functional materials. The steric bulk and electron-donating nature of the phosphine ligand are critical for promoting the challenging C-N reductive elimination step. Ligands like dtbpp, with their bulky tert-butyl groups, are designed to facilitate this key step.
Mechanistic Considerations
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand plays a crucial role in modulating the energetics and kinetics of each of these steps.
General Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the transformation of a Pd(0) species to a Pd(II) intermediate and back. The bidentate ligand, L₂, which can be dtbpp, stabilizes the palladium center throughout this process.
General Catalytic Cycle for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the involvement of an amine and a base in place of the organoboron reagent. The bulky dtbpp ligand is expected to facilitate the final reductive elimination step to form the C-N bond.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for catalyst systems employing the dtbpp ligand.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpp)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (0.5-2 mol%) and dtbpp (0.55-2.2 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent followed by degassed water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpp)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), dtbpp (1.1-2.2 mol%), and the base (1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) to the vessel.
-
Seal the vessel and add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylamine product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profile of Suzuki Coupling with 1,3-Bis(di-tert-butylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of this reaction, profoundly influencing reaction rates, yields, and catalyst stability. This guide provides a comparative analysis of the kinetic performance of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), a bulky and electron-rich bidentate phosphine ligand, in the context of other commonly employed phosphine ligands in Suzuki coupling reactions.
Performance Comparison of Phosphine Ligands
While direct, side-by-side kinetic studies providing rate constants and activation energies for a wide range of phosphine ligands under identical conditions are sparse in the literature, a comparative assessment can be made based on reported reaction yields and conditions. Bulky and electron-rich phosphine ligands are known to enhance the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle.[1] The performance of these ligands is often substrate-dependent, with sterically hindered substrates benefiting from bulkier ligands.[2]
The following table summarizes the performance of dtbpp in comparison to other notable bulky phosphine ligands in Suzuki-Miyaura coupling reactions, based on data extracted from various studies. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions.
| Ligand | Structure | Typical Substrates | Reaction Conditions | Yield (%) | Observations |
| This compound (dtbpp) | P(tBu)2-(CH2)3-P(tBu)2 | Aryl bromides, Aryl chlorides | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 100 °C, 16 h | ~70-80 (mono-arylated) | Effective for the coupling of challenging substrates.[3] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Aryl/heteroaryl halides | Pd(OAc)₂, K₃PO₄, Dioxane/H₂O, 60 °C, 6 h | High | Confers unprecedented activity, allowing for reactions at low catalyst levels and with extremely hindered biaryls.[1][4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Aryl bromides, Alkenyl boronic acids | Varies | Good | Particularly effective for coupling with alkenyl boronic acids.[1] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Aryl chlorides, Aryl triflates | Pd₂(dba)₃ or Pd(OAc)₂, Varies | High | A versatile and highly active ligand for a range of substrates.[5] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Aryl bromides | Pd(dppf)Cl₂ | Varies | A common and effective bidentate ligand, though sometimes less active than more bulky monophosphines for hindered substrates.[6] |
Experimental Protocols for Kinetic Analysis
A detailed understanding of the reaction kinetics is crucial for optimization and scale-up. The following provides a general methodology for conducting kinetic studies of Suzuki-Miyaura coupling reactions.
Objective: To determine the reaction order with respect to the reactants and catalyst, and to calculate the rate constant (k) and activation energy (Ea).
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dtbpp)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for analysis (e.g., dodecane)
-
Reaction vials/flasks
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating and stirring apparatus
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a typical experiment, a reaction vessel is charged with the aryl halide, arylboronic acid, base, and internal standard under an inert atmosphere.
-
Catalyst Preparation: In a separate vessel, the palladium precursor and the phosphine ligand are pre-mixed in the reaction solvent to form the active catalyst.
-
Initiation and Monitoring: The catalyst solution is then injected into the reaction mixture at a specific temperature to initiate the reaction. Aliquots are taken from the reaction mixture at regular time intervals.
-
Quenching and Analysis: Each aliquot is immediately quenched (e.g., by dilution with a cold solvent and filtration through a short plug of silica) to stop the reaction. The concentration of the product and remaining starting material is then determined by GC, HPLC, or NMR spectroscopy.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined. The rate law can then be established. To determine the activation energy, the reaction is performed at different temperatures, and the Arrhenius equation is applied to the resulting rate constants.
Catalytic Cycle and Logical Relationships
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The phosphine ligand plays a crucial role in each of these steps.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Diphosphine Ligand Bite Angles and Their Influence on Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate diphosphine ligand is a critical parameter in optimizing catalytic reactions. The bite angle, a key geometric descriptor of these ligands, profoundly influences the activity and selectivity of transition metal catalysts. This guide provides a comparative study of the bite angles of common diphosphine ligands, supported by experimental data and detailed methodologies.
The "natural bite angle" (βn) is the preferred P-M-P angle determined by the ligand's backbone geometry, calculated in the absence of a specific metal's electronic and steric influences.[1][2][3] This parameter is a powerful tool for predicting how a ligand will behave in a catalytic system. Generally, ligands with wider bite angles are observed to favor certain reaction pathways, a principle well-documented in reactions such as rhodium-catalyzed hydroformylation.[4][5]
Quantitative Comparison of Diphosphine Ligand Bite Angles
The natural bite angles of several widely used diphosphine ligands have been determined, primarily through molecular mechanics calculations. These values provide a crucial foundation for ligand design and selection in catalysis.
| Ligand Abbreviation | Ligand Name | Natural Bite Angle (βn) [°] |
| dppe | 1,2-Bis(diphenylphosphino)ethane | 85 |
| dppp | 1,3-Bis(diphenylphosphino)propane | 91 |
| dppb | 1,4-Bis(diphenylphosphino)butane | 94 |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 93 |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 99 |
| DPEphos | Bis(2-diphenylphosphinophenyl)ether | 102 |
| Xantphos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | 111 |
Performance in Rhodium-Catalyzed Hydroformylation of 1-Octene
The hydroformylation of 1-octene serves as a valuable benchmark for assessing the impact of ligand bite angles on catalytic performance. The regioselectivity (linear vs. branched aldehyde) and activity (turnover frequency) are highly dependent on the diphosphine ligand employed. Wider bite angles generally favor the formation of the linear aldehyde, which is often the desired product in industrial applications.[4][5]
| Ligand | Natural Bite Angle (βn) [°] | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) [h⁻¹] |
| dppe | 85 | 2.1:1 | Low |
| dppp | 91 | 3.5:1 | Moderate |
| dppf | 99 | 3.5:1 | Moderate |
| DPEphos | 102 | 2.1:1 | - |
| Xantphos | 111 | 52.2:1 | 187 |
As the data indicates, a significant increase in the linear to branched aldehyde ratio is observed when moving from ligands with smaller bite angles, such as dppe, to those with larger bite angles, like Xantphos.[4][5] It is important to note, however, that there is often an optimal range for the bite angle, beyond which both activity and selectivity may decrease.
Experimental Protocols
The determination of ligand bite angles and the evaluation of their catalytic performance are based on a combination of computational and experimental techniques.
Determination of Natural Bite Angle (Molecular Mechanics)
The natural bite angle (βn) of a diphosphine ligand is typically calculated using molecular mechanics, which assesses the sterically preferred P-M-P angle based on the ligand's backbone geometry.[1][2]
Methodology:
-
Ligand Structure Input: A 3D model of the diphosphine ligand is generated using molecular modeling software.
-
Force Field Selection: A suitable force field, such as MMFF94 or AMBER, is chosen to describe the potential energy of the molecule.[2]
-
Dummy Atom Placement: A dummy atom is positioned to mimic a metal center, coordinated to the two phosphorus atoms of the ligand.
-
Energy Minimization: The geometry of the ligand-dummy atom complex is optimized to find the lowest energy conformation. The resulting P-(dummy atom)-P angle is then recorded as the natural bite angle.
Determination of Actual Bite Angle (X-ray Crystallography)
The actual bite angle of a diphosphine ligand within a metal complex is determined experimentally using single-crystal X-ray diffraction. This technique provides the precise solid-state structure of the coordination compound, including the P-M-P bond angle.
Methodology:
-
Crystal Growth: Single crystals of the metal-diphosphine complex suitable for X-ray diffraction are grown, often through slow evaporation or vapor diffusion techniques.
-
Data Collection: The crystal is mounted on a goniometer in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to yield the final atomic coordinates.
-
Bite Angle Measurement: The P-M-P angle and other geometric parameters are precisely measured from the refined crystal structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for the determination and application of diphosphine ligand bite angles in catalysis research.
Caption: Workflow for diphosphine bite angle analysis.
This guide provides a foundational understanding of the importance of bite angles in diphosphine ligands and their impact on catalytic outcomes. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
Stability of Palladium Complexes with 1,3-Bis(di-tert-butylphosphino)propane): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of palladium catalysts is a critical factor in the development of robust and efficient chemical syntheses. In the realm of cross-coupling reactions, which are fundamental to modern drug discovery and materials science, the choice of ligand plays a pivotal role in dictating the catalyst's performance and longevity. This guide provides a comparative assessment of the stability of palladium complexes featuring the bulky, electron-rich diphosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), against other common phosphine ligands. The information presented herein is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific applications.
Enhanced Stability with Bulky Diphosphine Ligands
The stability of a palladium complex is intrinsically linked to the properties of its supporting ligands. Both steric bulk and electron-donating ability are key features that contribute to the robustness of the catalyst. Bulky phosphine ligands, such as dtbpp, effectively shield the palladium center from deactivating pathways like aggregation into palladium black. Furthermore, their strong electron-donating character strengthens the palladium-phosphine bond, contributing to overall complex stability.
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of metal complexes by measuring changes in mass as a function of temperature. A higher decomposition temperature indicates greater thermal stability. Below is a comparison of the thermal stability of palladium complexes with dtbpp and other common diphosphine ligands.
| Palladium Complex Ligand | Structure | Initial Decomposition Temperature (°C) |
| This compound (dtbpp) | P(t-Bu)₂-(CH₂)₃-P(t-Bu)₂ | Data not available in searched literature. Expected to be high due to bulky, electron-rich nature. |
| 1,1'-Bis(diphenylphosphino)methane (dppm) | Ph₂P-CH₂-PPh₂ | 238[1] |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Ph₂P-(CH₂)₂-PPh₂ | 300[1] |
| 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | Fe(C₅H₄P(t-Bu)₂)₂ | >203-208 (Melting Point) |
Note: While a specific decomposition temperature for a palladium-dtbpp complex was not found in the searched literature, its structural similarity to dtbpf, which exhibits high thermal stability, suggests that a palladium-dtbpp complex would also possess high thermal stability.
Catalytic Performance and Lifetime
The stability of a palladium catalyst is also reflected in its catalytic performance, particularly its lifetime, which can be quantified by the turnover number (TON). A higher TON indicates that a single catalyst molecule can facilitate a greater number of catalytic cycles before becoming inactive.
The use of bulky and electron-rich phosphine ligands has been shown to dramatically improve the efficiency and longevity of palladium catalysts in cross-coupling reactions. For instance, palladium catalysts based on the bulky dialkylbiarylphosphine ligand SPhos have demonstrated exceptional activity and stability, achieving very high turnover numbers in Suzuki-Miyaura coupling reactions.[2] In some cases, Pd-catalyzed cross-coupling reactions have exhibited TONs exceeding one million.[3] This high level of performance is attributed to the ability of these bulky ligands to stabilize the active catalytic species and prevent decomposition.
Experimental Protocols
Thermogravimetric Analysis (TGA) of Palladium Complexes
Objective: To determine the thermal stability of a palladium phosphine complex by measuring its decomposition temperature.
Instrumentation: A thermogravimetric analyzer equipped with a microbalance, furnace, and purge gas system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the palladium complex into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation of the sample.
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Initiate the TGA run and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The initial decomposition temperature is typically determined as the onset temperature of the major weight loss step in the TGA curve. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the inflection point of the weight loss curve.
-
Experimental Workflow: Oxidative Addition of Aryl Halides to a Palladium(0) Complex
The oxidative addition of an aryl halide to a palladium(0) complex is a critical step in many cross-coupling catalytic cycles. The stability of the phosphine ligand is crucial for the efficiency of this process. The following diagram illustrates a typical workflow for this reaction.
Conclusion
The selection of an appropriate phosphine ligand is paramount for achieving high stability and catalytic activity in palladium-catalyzed reactions. The available data strongly suggests that bulky and electron-rich diphosphine ligands, such as this compound (dtbpp), are excellent choices for constructing robust palladium catalysts. While direct quantitative data for the thermal decomposition of a palladium-dtbpp complex is not yet widely available, the performance of structurally similar ligands indicates its likely superior stability. This enhanced stability translates to longer catalyst lifetimes and higher turnover numbers, which are critical for the development of efficient and cost-effective synthetic methodologies in research and industry. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the field.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Bis(di-tert-butylphosphino)propane: A Procedural Guide
For researchers, scientists, and drug development professionals handling 1,3-Bis(di-tert-butylphosphino)propane, a crucial aspect of laboratory safety is its proper disposal. Due to its chemical nature as an organophosphorus compound, specific procedures must be followed to mitigate potential environmental and health risks. This guide provides essential safety and logistical information, offering a step-by-step plan for its appropriate disposal.
Hazard Profile and Safety Summary
| Hazard Classification & Physical Properties | Data |
| Molecular Formula | C19H42P2 |
| Molecular Weight | 332.48 g/mol |
| Appearance | Not specified, likely a solid or liquid |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.[4] |
| Incompatible Materials | Strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for the disposal of hazardous organophosphorus compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related contaminated materials."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a chemically resistant and sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, gloves, and weighing boats), and cleaning materials.
-
For liquid waste, use absorbent material to minimize splashing.
-
For solid waste, carefully transfer it to the waste container to avoid generating dust.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.
-
The primary recommended disposal method for many organophosphorus compounds is incineration at a licensed facility.[1]
-
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and local authorities. The absence of a specific disposal protocol in the literature for this compound underscores the importance of consulting with safety professionals.
References
Essential Safety and Operational Guide for 1,3-Bis(DI-tert-butylphosphino)propane
This guide provides immediate safety, handling, and disposal protocols for 1,3-Bis(DI-tert-butylphosphino)propane, a common organophosphine ligand in chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
Due to the air-sensitive and potentially pyrophoric nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards.[1] A face shield should be worn over the goggles, especially when there is a risk of explosion or splash.[2][3] |
| Skin and Body | Fire-Resistant Laboratory Coat | A knee-length, fully-buttoned lab coat made from a fire-resistant material like Nomex is recommended.[2][4] Avoid synthetic materials that can melt.[4] |
| Chemical-Resistant Gloves | A double-gloving system with nitrile gloves underneath neoprene gloves is recommended for adequate protection against skin exposure.[2][3] Inspect gloves for any signs of degradation before use. | |
| Full-Length Pants and Closed-Toe Shoes | Wear pants made of non-synthetic material and fully enclosed shoes to protect the lower body from potential spills. | |
| Respiratory | Respirator (as needed) | While not always required, a respirator with an organic vapor cartridge should be available.[5] Its use should be determined by a risk assessment, especially if handling the compound outside of a fume hood or glovebox. |
Handling and Operational Plan
All manipulations of this compound must be conducted in a controlled environment to prevent exposure to air and moisture. A glovebox or a Schlenk line are the preferred engineering controls.[3][6]
Experimental Protocol: Weighing and Dispensing in a Glovebox
-
Preparation : Ensure the glovebox has an inert atmosphere with low oxygen and moisture levels.[6]
-
Material Transfer : Introduce all necessary and dried glassware, the sealed container of this compound, and degassed solvent into the glovebox antechamber.
-
Atmosphere Cycling : Cycle the antechamber with an inert gas (e.g., argon or nitrogen) at least three times before transferring items into the main chamber.[6]
-
Weighing : Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto a tared weighing paper or into a vial.
-
Dissolution : Transfer the weighed solid into a flask and dissolve it in the appropriate degassed solvent.
-
Sealing : Securely seal the flask before removing it from the glovebox.
Below is a workflow diagram illustrating the handling procedure.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused or Excess Product | Treat as hazardous waste. Do not dispose of it down the drain.[7] Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company for guidance on proper disposal. |
| Empty Containers | Handle uncleaned containers as you would the product itself.[5] Triple rinse with a suitable solvent (under an inert atmosphere), and collect the rinsate for disposal as hazardous waste. Follow institutional guidelines for the disposal of decontaminated containers. |
| Contaminated Materials | Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with the phosphine ligand should be collected in a sealed container and disposed of as hazardous waste. |
Always consult local, state, and federal regulations for chemical waste disposal to ensure full compliance.[7][8]
References
- 1. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. umdearborn.edu [umdearborn.edu]
- 5. How to Handle Pyrophoric Materials at Work [cloudsds.com]
- 6. benchchem.com [benchchem.com]
- 7. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
